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  • Product: 2,4-Dibromo-6-fluoro-3-hydroxybenzoic acid
  • CAS: 91659-47-1

Core Science & Biosynthesis

Foundational

Strategic Utilization of 2,4-Dibromo-6-fluoro-3-hydroxybenzoic Acid in Fragment-Based Drug Discovery and Complex API Synthesis

Executive Summary In modern fragment-based drug discovery (FBDD) and complex active pharmaceutical ingredient (API) synthesis, poly-halogenated aromatic building blocks offer unprecedented control over molecular conforma...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern fragment-based drug discovery (FBDD) and complex active pharmaceutical ingredient (API) synthesis, poly-halogenated aromatic building blocks offer unprecedented control over molecular conformation, target engagement, and physicochemical tuning. 2,4-Dibromo-6-fluoro-3-hydroxybenzoic acid (CAS: 91659-47-1) represents a highly specialized, multi-functional pharmacophore[1].

As a Senior Application Scientist, I frequently leverage this specific scaffold because it provides an orthogonal array of reactive sites. The dual bromine atoms serve as both halogen-bond donors for target engagement and programmable handles for transition-metal-catalyzed cross-coupling. Simultaneously, the fluorine atom modulates the pKa of the adjacent carboxylic acid through profound inductive effects, while the hydroxyl group offers a critical hydrogen-bond donor vector. This whitepaper deconstructs the structural properties, mechanistic utility, and validated experimental workflows for utilizing this compound in advanced drug development.

Physicochemical & Electronic Architecture

Understanding the causality behind a molecule's behavior requires dissecting its electronic and steric environment. The substitution pattern of 2,4-Dibromo-6-fluoro-3-hydroxybenzoic acid creates a highly polarized aromatic system.

  • Inductive & Resonance Effects: The fluorine at the C6 position exerts a strong electron-withdrawing inductive effect (-I), significantly lowering the pKa of the C1 carboxylic acid compared to unsubstituted benzoic acid. This ensures the moiety is fully ionized at physiological pH, enhancing solubility and enabling strong electrostatic interactions with basic residues (e.g., Arginine, Lysine) in protein binding pockets.

  • Steric Shielding: The C3 hydroxyl group is sterically compressed between the C2 and C4 bromine atoms. While this reduces its nucleophilicity for simple etherification, it locks the -OH into a predictable conformation, making it a highly directional hydrogen-bond donor.

Table 1: Quantitative Physicochemical Parameters
ParameterValueMechanistic Implication
CAS Number 91659-47-1Commercial identifier for API sourcing[2].
Molecular Formula C7H3Br2FO3High heavy-atom count ideal for crystallographic soaking.
Molecular Weight 313.90 g/mol Fits perfectly within the "Rule of Three" for FBDD.
H-Bond Donors 2 (-OH, -COOH)Facilitates anchoring in kinase hinge regions.
H-Bond Acceptors 4 (3x O, 1x F)Enables complex solvation networks.
Halogen Bond Donors 2 (C2-Br, C4-Br)Drives highly directional σ -hole interactions.

Mechanistic Utility: Halogen Bonding ( σ -Hole Interactions)

In rational drug design, halogenated benzoic acids are uniquely capable of modulating enzyme inhibition via halogen bonding (X-bonding) [3]. A halogen bond occurs when the electron-deficient outer lobe of a heavy halogen atom (the σ -hole) interacts with a Lewis base (such as a carbonyl oxygen in a protein backbone).

Because bromine is highly polarizable, the C2 and C4 bromines on this scaffold possess pronounced σ -holes. When incorporated into an API, these bromines can drive target affinity with a directionality that hydrogen bonds cannot achieve. Recent studies on halogenated benzoic acid derivatives have demonstrated their potent ability to target proteostasis network modules, including the selective activation or inhibition of cathepsins B and L[4]. Furthermore, the introduction of halogenated benzoic acids has been shown to favorably alter the solid-state packing and crystallization thermodynamics of poorly soluble drugs, acting as powerful coformers in pharmaceutical cocrystals[5].

Regioselective Synthetic Workflows

The true power of 2,4-Dibromo-6-fluoro-3-hydroxybenzoic acid lies in its programmable reactivity. The two bromine atoms are electronically similar but sterically distinct.

Table 2: Regioselectivity Profile for Cross-Coupling
PositionSteric EnvironmentReactivity ProfileStrategic Approach
C4-Br Moderate (Flanked by -OH and C5-H)High. First site of oxidative addition.Standard Pd-catalysis (e.g., Suzuki, Sonogashira).
C2-Br High (Flanked by -COOH and -OH)Low. Kinetically hindered.Requires bulky, electron-rich ligands (e.g., XPhos, tBu3P).
C6-F LowInert to Pd. Susceptible to SNAr.Can be displaced by strong nucleophiles at high temps.
Experimental Protocol 1: Regioselective Suzuki-Miyaura Coupling at C4

Causality Check: Why target C4 first? Oxidative addition of Palladium(0) is highly sensitive to steric bulk. The C2 position is sandwiched between the bulky carboxylic acid and the hydroxyl group, making the C4 position kinetically favored. We utilize Pd(dppf)Cl2​ because its large bite angle accelerates reductive elimination, preventing isomerization or double-coupling.

Step-by-Step Methodology:

  • Protection: Dissolve 2,4-Dibromo-6-fluoro-3-hydroxybenzoic acid (1.0 eq) in DMF. Add K2​CO3​ (3.0 eq) and Benzyl Bromide (2.2 eq) to globally protect the -COOH (as a benzyl ester) and -OH (as a benzyl ether). Stir at 60°C for 4 hours.

  • Degassing: Dissolve the protected intermediate (1.0 eq) and the desired aryl boronic acid (1.05 eq, strictly controlled to prevent over-coupling) in a 4:1 mixture of 1,4-Dioxane and Water. Sparge with Argon for 15 minutes.

  • Catalyst Addition: Add Pd(dppf)Cl2​ (0.05 eq) and Na2​CO3​ (2.0 eq).

  • Reaction: Heat the mixture to 80°C for 6 hours.

  • Self-Validation (In-Process Control): Pull a 10 µL aliquot, quench in MeCN, and analyze via LC-MS. The mass shift must correspond to mono-coupling. NMR (NOESY) of the isolated product will confirm regioselectivity by showing a spatial correlation between the newly installed aryl group and the C5 proton.

Experimental Protocol 2: Thermodynamic Validation of Halogen Bonding via ITC

Causality Check: Why Isothermal Titration Calorimetry (ITC) instead of Surface Plasmon Resonance (SPR)? Halogen bonds are fundamentally driven by enthalpy ( ΔH ) due to the electrostatic nature of the σ -hole. ITC directly measures the heat of binding, providing unequivocal thermodynamic proof of target engagement, whereas SPR only provides kinetic ( Kon​/Koff​ ) data.

Step-by-Step Methodology:

  • Preparation: Dialyze the target protein (e.g., Cathepsin L) into a non-nucleophilic buffer (e.g., 50 mM HEPES, pH 7.4).

  • Ligand Solution: Prepare a 500 µM solution of the synthesized API (derived from the 2,4-dibromo scaffold) in the exact same dialysis buffer to minimize heat of dilution artifacts.

  • Titration: Load the protein (50 µM) into the ITC cell and the ligand into the syringe. Perform 20 injections of 2 µL at 25°C.

  • Self-Validation (Control): Run a parallel titration using a synthesized analog where the C2/C4 bromines are replaced with methyl groups. The subtraction of the methyl-analog's ΔH from the bromo-analog's ΔH isolates the specific enthalpic contribution of the halogen bond.

Synthetic Strategy Visualization

To successfully utilize this building block, chemists must follow a strict order of operations dictated by the steric and electronic differentials of the molecule.

G Start 2,4-Dibromo-6-fluoro-3-hydroxybenzoic acid (Starting Material) Protect Protection Strategy (Esterification of -COOH, Etherification of -OH) Start->Protect Coupling1 1st Pd-Catalyzed Cross-Coupling (Regioselective at less hindered C4-Br) Protect->Coupling1 Coupling2 2nd Pd-Catalyzed Cross-Coupling (Forcing conditions at sterically hindered C2-Br) Coupling1->Coupling2 Deprotect Global Deprotection (Yields target API scaffold) Coupling2->Deprotect

Regioselective functionalization workflow exploiting steric differentials at C2 and C4.

Conclusion

2,4-Dibromo-6-fluoro-3-hydroxybenzoic acid is far more than a simple aromatic building block. By understanding the profound steric hindrance at the C2 position and the potent σ -hole characteristics of its heavy halogens, drug development professionals can deploy this molecule as a highly programmable scaffold. Whether utilized to drive enthalpically favorable target engagement via halogen bonding or as a linchpin for complex, multi-step API synthesis, its physicochemical profile makes it an indispensable tool in the modern medicinal chemist's arsenal.

References

  • ACS Publications. "Modulation of Aldose Reductase Inhibition by Halogen Bond Tuning". ACS Publications. [Link]

  • RSC Publishing. "New forms of apremilast with halogen derivatives of benzoic acid". RSC Publishing. [Link]

  • PMC. "Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules". National Institutes of Health (NIH).[Link]

Sources

Exploratory

The Physicochemical and Synthetic Profile of 2,4-Dibromo-6-fluoro-3-hydroxybenzoic Acid

Executive Summary In advanced medicinal chemistry and organic synthesis, polyhalogenated benzoic acids serve as indispensable building blocks. The compound 2,4-Dibromo-6-fluoro-3-hydroxybenzoic acid (CAS: 91659-47-1) is...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In advanced medicinal chemistry and organic synthesis, polyhalogenated benzoic acids serve as indispensable building blocks. The compound 2,4-Dibromo-6-fluoro-3-hydroxybenzoic acid (CAS: 91659-47-1) is a highly functionalized aromatic scaffold characterized by its precise stereoelectronic properties.

To directly address the core physicochemical query: The molecular weight of 2,4-Dibromo-6-fluoro-3-hydroxybenzoic acid is 313.90 g/mol .

This whitepaper provides an in-depth technical analysis of the compound's structural dynamics, its strategic utility in drug design, and self-validating experimental protocols for its characterization and late-stage functionalization.

Core Physicochemical Profiling

The precise molecular weight of 313.90 g/mol is derived from its molecular formula, C₇H₃Br₂FO₃ . The integration of two heavy bromine atoms contributes significantly to the overall mass, while the fluorine atom and hydroxyl group dictate the molecule's electronic distribution and hydrogen-bonding capabilities [1].

Quantitative Data Summary
PropertyValueRationale / Significance
Molecular Weight 313.90 g/mol Calculated based on standard atomic weights (C: 12.01, H: 1.01, Br: 79.90, F: 19.00, O: 16.00).
Monoisotopic Mass ~311.84 DaRepresents the mass of the most abundant stable isotopes ( 12 C, 1 H, 79 Br, 19 F, 16 O).
Chemical Formula C₇H₃Br₂FO₃Highly substituted aromatic ring providing multiple vectors for derivatization.
CAS Registry Number 91659-47-1Unique identifier for procurement and chemical database cross-referencing [1].
Isotopic Signature 1:2:1 TripletThe presence of two bromine atoms ( 79 Br and 81 Br) creates a distinct mass spectrometry pattern.

Structural Significance in Drug Development

The strategic placement of halogens on a benzoic acid scaffold is a cornerstone of modern rational drug design [2]. Each substituent on 2,4-Dibromo-6-fluoro-3-hydroxybenzoic acid plays a specific, causal role in its chemical behavior:

  • The Fluorine Effect (C6): Fluorine is highly electronegative and forms the strongest bond in organic chemistry (C-F). Its placement ortho to the carboxylic acid significantly lowers the pKa of the acid via inductive electron withdrawal, increasing the molecule's acidity compared to non-fluorinated analogs [3]. This enhances the potential for strong electrostatic interactions with biological targets and improves metabolic stability by blocking enzymatic breakdown at that position [4].

  • The Bromine Handles (C2, C4): Unlike fluorine, bromine is highly polarizable and forms weaker carbon-halogen bonds. This makes the C-Br bonds ideal sites for late-stage functionalization via transition-metal catalysis (e.g., Suzuki or Sonogashira couplings). Furthermore, bromine can participate in highly directional halogen bonding with target proteins, a critical interaction in optimizing binding affinity [3].

  • The Hydroxyl Group (C3): Positioned between a bromine and a fluorine, the phenolic OH acts as both a hydrogen bond donor and acceptor. It also serves as a nucleophilic handle for O-alkylation to generate alkoxy-benzoic derivatives.

G Core 2,4-Dibromo-6-fluoro- 3-hydroxybenzoic acid (MW: 313.90 g/mol) CrossCoupling Pd-Catalyzed Cross-Coupling (C-Br Activation) Core->CrossCoupling OAlkylation O-Alkylation (C3-OH Functionalization) Core->OAlkylation Amidation Amidation / Esterification (COOH Activation) Core->Amidation API1 Biaryl/Polyaryl Scaffolds CrossCoupling->API1 API2 Alkoxy-benzoic Derivatives OAlkylation->API2 API3 Benzamides / Prodrugs Amidation->API3

Divergent synthetic pathways utilizing 2,4-Dibromo-6-fluoro-3-hydroxybenzoic acid.

Analytical Characterization Protocols

To ensure the structural integrity of 2,4-Dibromo-6-fluoro-3-hydroxybenzoic acid before utilizing it in complex syntheses, researchers must employ rigorous, self-validating analytical techniques.

Protocol 1: Molecular Weight Verification via HRMS (ESI-TOF)

Causality & Rationale: Electrospray Ionization (ESI) in negative mode is explicitly chosen because the compound contains two highly acidic protons (the carboxylic acid and the phenol). These readily deprotonate to form a stable [M-H]⁻ ion.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Methanol. Dilute 10 μL of this stock into 990 μL of a 50:50 Methanol/Water mixture containing 0.1% Formic Acid.

  • Ionization: Inject the sample into the ESI source operating in negative ion mode (ESI-). Set the capillary voltage to 2.5 kV.

  • Acquisition: Scan the Time-of-Flight (TOF) analyzer from m/z 100 to 600.

  • Self-Validation (The Isotopic Check): Because natural bromine exists as a ~1:1 ratio of 79 Br and 81 Br, a dibrominated molecule must exhibit a 1:2:1 isotopic triplet. Look for the [M-H]⁻ peaks at approximately m/z 310.8 (for 79 Br₂), 312.8 (for 79 Br 81 Br, the base peak), and 314.8 (for 81 Br₂). If this 1:2:1 pattern is absent, the compound is either degraded, monobrominated, or impure. The protocol validates itself through this isotopic signature.

MS_Workflow Sample Sample Prep: 1 mg/mL in MeOH Ionization ESI Negative Mode [M-H]- Ion Generation Sample->Ionization Analyzer TOF Mass Analyzer High-Resolution Separation Ionization->Analyzer Detection Isotopic Pattern Analysis (Br2 Signature) Analyzer->Detection Result MW Confirmation: m/z 312.89 (Expected) Detection->Result

HRMS (ESI-TOF) workflow for verifying the molecular weight and isotopic signature.

Synthetic Workflows: Late-Stage Functionalization

The presence of two bromine atoms makes this compound an excellent candidate for building extended polyaromatic systems via Suzuki-Miyaura cross-coupling.

Protocol 2: Chemoselective Suzuki-Miyaura Coupling

Causality & Rationale: The C-Br bonds are sterically hindered by the adjacent hydroxyl, fluorine, and carboxylic acid groups. Therefore, a palladium catalyst with a large bite angle, such as Pd(dppf)Cl₂, is required to facilitate the challenging oxidative addition step. A biphasic solvent system (1,4-Dioxane/Water) is used to ensure the solubility of both the organic starting materials and the inorganic base (K₂CO₃).

Step-by-Step Methodology:

  • Reagent Loading: In an oven-dried Schlenk flask, add 2,4-Dibromo-6-fluoro-3-hydroxybenzoic acid (1.0 equiv), the desired aryl boronic acid (2.2 equiv, to couple at both Br sites), and K₂CO₃ (4.0 equiv).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv). Note: Handle the catalyst in a glovebox or under a steady stream of argon to prevent premature oxidation of the phosphine ligands.

  • Solvent Introduction: Add a degassed mixture of 1,4-Dioxane and Water (4:1 ratio, 0.2 M concentration relative to the benzoic acid).

  • Reaction Execution: Seal the flask and heat the mixture to 85°C for 12 hours under vigorous stirring.

  • Self-Validating Monitoring: After 4 hours, take a 10 μL aliquot, dilute in methanol, and analyze via LC-MS. The reaction is self-validating if the 1:2:1 dibromo isotopic pattern of the starting material disappears, replaced by the mass of the bis-coupled product. If a 1:1 doublet (indicating a mono-coupled intermediate) persists, additional catalyst or extended heating is required.

  • Workup & Isolation: Cool the reaction to room temperature. Acidify the aqueous layer with 1M HCl to pH ~3. This neutralizes the carboxylate and phenoxide, forcing the highly hydrophobic coupled product to precipitate. Filter the precipitate and purify via flash chromatography.

References

  • ChemScene Provide CAS 91659-47-1, 2,4-Dibromo-6-fluoro-3-hydroxybenzoic acid, ChemScene.
  • 91659-32-4 | 2-Bromo-6-fluoro-3-hydroxybenzoic acid, BLD Pharm.
  • Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design, Chemical Science (RSC Publishing).
  • The Strategic Integration of Fluorinated Benzoic Acids in Modern Drug Discovery: A Technical Guide, BenchChem.
Foundational

Advanced Spectroscopic Characterization of 2,4-Dibromo-6-fluoro-3-hydroxybenzoic Acid: A Technical Guide

Executive Summary The structural elucidation of heavily substituted, halogenated aromatic building blocks presents unique analytical challenges. 2,4-Dibromo-6-fluoro-3-hydroxybenzoic acid (CAS: 91659-47-1)[1] is a highly...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of heavily substituted, halogenated aromatic building blocks presents unique analytical challenges. 2,4-Dibromo-6-fluoro-3-hydroxybenzoic acid (CAS: 91659-47-1)[1] is a highly functionalized scaffold utilized in the design of advanced agrochemicals and targeted kinase inhibitors. With six of its seven carbon atoms being quaternary, and possessing a complex intramolecular hydrogen-bonding network, standard rapid-acquisition spectroscopy often yields ambiguous results.

This whitepaper provides an authoritative, in-depth guide to the multinuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopic characterization of this molecule. By detailing the causality behind specific experimental parameters and establishing self-validating protocols, this guide ensures that researchers can achieve unambiguous structural verification.

Molecular Architecture & Analytical Strategy

The architecture of 2,4-dibromo-6-fluoro-3-hydroxybenzoic acid consists of a central benzene ring saturated with diverse electronic substituents: a carboxylic acid (-COOH), a phenolic hydroxyl (-OH), a highly electronegative fluorine (-F), and two massive bromine (-Br) atoms.

The Analytical Challenge:

  • Paucity of Protons: The molecule possesses only a single aromatic proton (C5-H). Consequently, 1 H NMR provides limited connectivity data, placing the burden of structural proof on 13 C and 19 F NMR.

  • Relaxation Dynamics: The presence of six quaternary carbons (C1, C2, C3, C4, C6, and C=O) drastically increases longitudinal relaxation times ( T1​ ) due to the lack of attached protons to facilitate dipole-dipole relaxation.

  • Heavy Atom Effects: The heavy bromine atoms at C2 and C4 induce significant chemical shift anisotropy and relativistic shielding effects on adjacent carbons.

To overcome these challenges, a multi-modal approach combining high-scan-count 13 C NMR, 19 F- 13 C spin-spin coupling analysis, and Attenuated Total Reflectance (ATR) FTIR is required.

Self-Validating Experimental Methodologies

Every analytical protocol must be designed as a self-validating system to prevent false positives and artifact misinterpretation.

Multinuclear NMR Workflow

Solvent Selection Causality: Dimethyl sulfoxide- d6​ (DMSO- d6​ ) is mandated over Chloroform- d (CDCl 3​ ). The highly polar nature of the -COOH and -OH groups renders the compound insoluble in non-polar solvents. Furthermore, DMSO acts as a strong hydrogen-bond acceptor, locking the exchangeable -OH and -COOH protons and allowing them to be observed as distinct, broad singlets rather than being lost to rapid chemical exchange.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 20 mg of the analyte in 0.6 mL of 100 atom% DMSO- d6​ . Add 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Validation: The TMS peak at exactly 0.00 ppm confirms the magnetic field stability and calibrates the chemical shift scale.

  • Instrument Tuning: Lock the spectrometer to the deuterium frequency of DMSO- d6​ (39.5 ppm). Tune and match the probe specifically for 1 H, 13 C, and 19 F nuclei to maximize RF power transfer.

  • Acquisition Parameters:

    • 1 H NMR: 16 scans, 30° pulse angle, D1​ relaxation delay = 2.0 s.

    • 13 C NMR: 1024 scans, D1​ relaxation delay = 3.0 s. Causality: The extended D1​ and high scan count are critical to allow the quaternary carbons to fully relax between pulses, ensuring they rise above the noise floor.

    • 19 F NMR: 64 scans, D1​ = 1.5 s, acquired with 1 H broad-band decoupling to yield a sharp singlet, followed by a coupled spectrum to observe the 3JFH​ interaction.

FTIR-ATR Workflow

ATR vs. KBr Pellet Causality: Attenuated Total Reflectance (ATR) utilizing a diamond crystal is strictly preferred over traditional Potassium Bromide (KBr) pellets. KBr is highly hygroscopic; the inevitable absorption of atmospheric water during pellet grinding creates a massive artifact band at ~3400 cm⁻¹, which masks the critical phenolic and carboxylic O-H stretches of our target molecule. ATR requires zero sample preparation, preserving the native solid-state hydrogen bonding.

Step-by-Step Protocol:

  • Background Collection: Acquire a background spectrum of the empty diamond ATR crystal (32 scans, 4 cm⁻¹ resolution). Validation: This self-validating step subtracts atmospheric H 2​ O and CO 2​ from the final data.

  • Sample Application: Deposit ~2 mg of the solid powder onto the crystal. Apply maximum uniform pressure using the ATR anvil. Causality: High pressure ensures intimate contact between the solid and the sensor, maximizing evanescent wave penetration.

  • Acquisition & Cleaning: Collect 32 scans from 4000 to 400 cm⁻¹. Clean the crystal with isopropanol and run a blank verification scan.

Workflow cluster_NMR NMR Spectroscopy (DMSO-d6) cluster_IR FTIR Spectroscopy (ATR) Sample 2,4-Dibromo-6-fluoro- 3-hydroxybenzoic acid NMR_Prep Dissolution & TMS Addition Sample->NMR_Prep IR_Prep Background Collection Sample->IR_Prep Acq_1H 1H NMR NMR_Prep->Acq_1H Acq_13C 13C NMR NMR_Prep->Acq_13C Acq_19F 19F NMR NMR_Prep->Acq_19F Data_Analysis Spectral Processing Acq_1H->Data_Analysis Acq_13C->Data_Analysis Acq_19F->Data_Analysis Acq_IR FTIR Acquisition IR_Prep->Acq_IR Acq_IR->Data_Analysis Struct_Verif Structural Verification Data_Analysis->Struct_Verif

Fig 1. Self-validating analytical workflow for NMR and FTIR spectroscopic characterization.

Spectroscopic Data Synthesis & Interpretative Logic

The following tables synthesize the expected quantitative spectroscopic data based on empirical substituent effects and established spectrometric identification literature ([2];[3]).

1 H and 19 F NMR: Spin-Spin Coupling Dynamics

The 1 H NMR spectrum is remarkably simple but mechanistically revealing. The single aromatic proton at C5 is flanked by a bromine at C4 and a fluorine at C6. Because bromine is NMR-silent in standard high-resolution experiments, the C5-H signal splits into a distinct doublet strictly due to 3JHF​ coupling with the ortho-fluorine.

SubstituentEffects cluster_Substituents Empirical Substituent Increments (1H NMR) Base Base Benzene Shift 7.27 ppm F_ortho Ortho to -F (C6) -0.14 ppm Base->F_ortho Br_ortho Ortho to -Br (C4) +0.22 ppm Base->Br_ortho OH_meta Meta to -OH (C3) -0.13 ppm Base->OH_meta Br_para Para to -Br (C2) -0.03 ppm Base->Br_para COOH_meta Meta to -COOH (C1) +0.15 ppm Base->COOH_meta Result Result F_ortho->Result Br_ortho->Result OH_meta->Result Br_para->Result COOH_meta->Result

Fig 2. Empirical substituent effect logic for predicting the C5-H aromatic proton chemical shift.

Table 1: 1 H and 19 F NMR Peak Assignments (400 MHz, DMSO- d6​ )

NucleusShift (ppm)MultiplicityIntegrationCoupling ( J in Hz)Assignment Rationale
1 H 13.80Broad Singlet1HN/A-COOH proton; highly deshielded, locked by DMSO.
1 H 10.55Broad Singlet1HN/APhenolic -OH proton at C3.
1 H 7.62Doublet1H 3JHF​≈8.5 C5-H aromatic proton; ortho-coupling to C6-F.
19 F -110.5Doublet1F 3JFH​≈8.5 C6-F; coupled back to the C5-H proton.
13 C NMR: Quaternary Carbon Resolution and C-F Coupling

The 13 C spectrum is defined by extensive heteronuclear spin-spin coupling ( 13 C- 19 F). Every carbon on the aromatic ring will appear as a doublet, with the coupling constant ( J ) decaying exponentially as a function of bond distance from the C6 fluorine. The ipso-carbon (C6) exhibits a massive 1JCF​ coupling of ~245 Hz, which is a definitive diagnostic marker.

Table 2: 13 C NMR Peak Assignments (100 MHz, DMSO- d6​ )

Carbon PositionShift (ppm)MultiplicityCoupling Constant (Hz)Structural Logic & Causality
C=O 168.0Doublet 3JCF​≈3.0 Carboxylic acid carbonyl; 3 bonds from F.
C6 160.5Doublet 1JCF​≈245.0 Ipso to F; massive direct heteronuclear coupling.
C3 153.2Doublet 4JCF​≈1.5 Attached to -OH; deshielded by oxygen electronegativity.
C1 122.5Doublet 2JCF​≈21.0 Attached to -COOH; ortho to F.
C5 116.8Doublet 2JCF​≈23.0 Only protonated carbon; ortho to F.
C4 114.5Doublet 3JCF​≈5.0 Attached to -Br; meta to F.
C2 112.0Doublet 3JCF​≈4.5 Attached to -Br; meta to F. Heavy atom shielding effect.
FTIR: Resolving the Hydrogen-Bonding Network

Infrared spectroscopy provides orthogonal validation of the functional groups. The steric bulk of the ortho-bromine (C2) and ortho-fluorine (C6) forces the carboxylic acid group out of coplanarity with the benzene ring. This loss of conjugation slightly shifts the C=O stretching frequency higher than typically expected for conjugated aromatic acids.

Table 3: FTIR-ATR Vibrational Mode Assignments

Wavenumber (cm⁻¹)Intensity / ShapeVibrational ModeDiagnostic Significance
3350 - 2500Strong, Very BroadO-H stretch (COOH)Characteristic of strongly hydrogen-bonded carboxylic acid dimers.
3420Medium, BroadO-H stretch (Phenol)Often overlaps with the COOH band but appears as a distinct shoulder.
1695Strong, SharpC=O stretchShifted slightly higher due to steric twisting out of ring coplanarity.
1590, 1450Medium, SharpC=C aromatic stretchConfirms the integrity of the benzenoid core.
1280StrongC-O stretch (COOH)Confirms the single-bond character of the carboxylate group.
1220Strong, SharpC-F stretchHighly diagnostic for fluorinated aromatics.
650, 580Strong, SharpC-Br stretchConfirms the presence of heavy halogen substituents.

References

  • Structure Determination of Organic Compounds: Tables of Spectral Data (4th Edition) Source: Springer URL:[Link]

  • Spectrometric Identification of Organic Compounds (8th Edition) Source: Wiley URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Catalytic Strategies and Protocols for the Synthesis of 2,4-Dibromo-6-fluoro-3-hydroxybenzoic Acid

Introduction and Mechanistic Causality 2,4-Dibromo-6-fluoro-3-hydroxybenzoic acid (CAS: 91659-47-1) is a highly functionalized, halogenated building block critical to the development of advanced pharmaceuticals and agroc...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Causality

2,4-Dibromo-6-fluoro-3-hydroxybenzoic acid (CAS: 91659-47-1) is a highly functionalized, halogenated building block critical to the development of advanced pharmaceuticals and agrochemicals[1]. The synthesis of this compound relies on the regioselective electrophilic aromatic substitution (EAS) of its precursor, 6-fluoro-3-hydroxybenzoic acid.

As a Senior Application Scientist, it is vital to understand that successful synthesis is not just about mixing reagents; it is about manipulating the electronic directing effects of the aromatic ring. The precursor presents a complex interplay of directing groups:

  • The Hydroxyl (-OH) Group at C-3: A powerful electron-donating group (EDG) that strongly activates the ring, directing electrophiles to its ortho and para positions[2].

  • The Carboxyl (-COOH) and Fluoro (-F) Groups: Both are electron-withdrawing and generally deactivate the ring.

Because the para position to the -OH group (C-6) is sterically and electronically blocked by the fluorine atom, bromination is strictly forced into the two available ortho positions: C-2 and C-4 .

While unsubstituted phenols are so reactive that they can undergo polybromination without any catalyst[2], the deactivating nature of the -COOH and -F groups in this specific substrate significantly increases the activation energy required for the second bromination step (at the sterically hindered C-2 position). Therefore, specific catalytic and solvent systems must be employed to ensure complete dibromination without inducing oxidative cleavage of the phenol ring.

Evaluation of Catalytic Systems

To overcome the activation barriers of the deactivated ring, three primary catalytic strategies are utilized in the synthesis of dibrominated fluorophenol derivatives[3]:

  • Protic Solvent Catalysis (Glacial Acetic Acid): Acetic acid acts as both the solvent and a mild protic catalyst. It hydrogen-bonds with molecular bromine ( Br2​ ), polarizing the Br-Br bond to generate a localized electrophilic bromonium ( Br+ ) character. This method is highly favored because it avoids the harsh conditions of Lewis acids and allows the final dibrominated product to spontaneously crystallize out of solution[4].

  • Lewis Acid Catalysis (Iron / FeBr3​ ): For industrial scale-up, catalytic amounts of iron powder are added to the reaction mixture. Iron reacts with Br2​ in situ to form FeBr3​ , a strong Lewis acid that coordinates with Br2​ to form the highly reactive FeBr4−​ and Br+ complex. This drives the reaction to completion even at lower temperatures[3].

  • Aprotic Polar Systems (NBS in DMF): N-Bromosuccinimide (NBS) dissolved in N,N-Dimethylformamide (DMF) provides a controlled, halogen-free alternative. DMF stabilizes the transition state, allowing for smooth dibromination at ambient temperatures (20–40 °C) without the need for corrosive liquid bromine[3].

Quantitative Comparison of Catalytic Workflows

The following table summarizes the operational parameters and mechanistic advantages of the three primary catalytic systems used for this synthesis.

Catalytic SystemBrominating AgentSolvent EnvironmentOperative Temp (°C)Est. Yield (%)Mechanistic Advantage
Protic Catalysis Br2​ (2.1 - 2.5 eq)Glacial Acetic Acid20 → 8075 - 85Mild polarization; product self-precipitates[4].
Lewis Acid Br2​ (2.05 eq) CH2​Cl2​ / Catalytic Fe0 → 25> 85Rapid Br+ generation; high atom economy[3].
Polar Aprotic NBS (2.2 eq)DMF20 → 4070 - 80Avoids liquid Br2​ ; minimizes over-oxidation[3].

Reaction Pathway Visualization

SynthesisPathway SM 6-Fluoro-3-hydroxybenzoic acid (Precursor) Int 4-Bromo Intermediate (Fast Ortho-Attack) SM->Int Br⁺ attack at C-4 Prod 2,4-Dibromo-6-fluoro-3-hydroxybenzoic acid (Target Product) Int->Prod Br⁺ attack at C-2 (Sterically Hindered) Cat1 Br₂ / Glacial Acetic Acid (Protic Polarization) Cat1->SM Catalyzes Br₂ cleavage Cat2 FeBr₃ / Br₂ (Lewis Acid Activation) Cat2->SM

Fig 1. Stepwise electrophilic bromination pathway and catalytic activation strategies.

Self-Validating Experimental Protocol: Protic Catalysis Method

This protocol utilizes the Glacial Acetic Acid / Br2​ system, optimized for laboratory-scale synthesis. The protocol is designed as a self-validating system : physical state changes and colorimetric shifts serve as intrinsic quality control checkpoints to ensure trustworthiness and reproducibility.

Reagents Required:
  • 6-Fluoro-3-hydroxybenzoic acid: 1.0 equivalent (eq)

  • Molecular Bromine ( Br2​ ): 2.2 eq

  • Glacial Acetic Acid: 10 volumes (v/w relative to precursor)

  • Sodium Bisulfite ( NaHSO3​ ) 10% aqueous solution: For quenching

Step-by-Step Methodology:

Step 1: Substrate Dissolution Suspend 1.0 eq of 6-fluoro-3-hydroxybenzoic acid in 8 volumes of glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an addition funnel.

  • Causality: Acetic acid acts as a polar protic solvent that dissolves the starting material upon gentle heating (approx. 40 °C) while remaining inert to electrophilic bromination[4].

Step 2: Bromine Preparation In a well-ventilated fume hood, dissolve 2.2 eq of Br2​ in 2 volumes of glacial acetic acid.

  • Causality: Diluting Br2​ in acetic acid prevents localized over-concentration upon addition, which could otherwise lead to oxidative degradation of the electron-rich phenol ring.

Step 3: Catalytic Bromination (C-4 Position) Begin dropwise addition of the Br2​ solution at room temperature (20–25 °C). The reaction mixture will initially turn deep red/orange.

  • Validation Check 1 (Visual): As the first equivalent of bromine is consumed (forming the 4-bromo intermediate), the deep red color will rapidly fade to a pale yellow, confirming the fast kinetics of the first EAS step.

Step 4: Thermal Activation (C-2 Position) Once the addition is complete, the solution will likely retain a persistent orange tint, indicating unreacted Br2​ . Elevate the temperature to 70–80 °C and reflux for 4 to 6 hours[4].

  • Causality: The second bromination at C-2 is sterically hindered by the adjacent -COOH and -OH groups, and electronically dampened by the first bromine atom. Thermal energy is required to overcome this activation barrier.

  • Validation Check 2 (Analytical IPC): Perform a TLC or HPLC assay. The reaction is complete when the mono-bromo intermediate peak is entirely consumed.

Step 5: Quenching and Precipitation Allow the mixture to cool to room temperature. Pour the mixture slowly into 20 volumes of ice-cold water containing 10% NaHSO3​ .

  • Causality: The NaHSO3​ chemically reduces any residual, highly toxic Br2​ into benign bromide ions ( Br− ). Water acts as an anti-solvent, drastically reducing the solubility of the dibrominated product.

  • Validation Check 3 (Visual): The addition of bisulfite will instantly discharge any residual orange/yellow color. Concurrently, a pure white to off-white precipitate of the target dibrominated acid will form[4].

Step 6: Isolation and Purification Filter the precipitate under vacuum. Wash the filter cake with copious amounts of cold distilled water to remove residual acetic acid and inorganic salts. Recrystallize from a minimal amount of hot glacial acetic acid or ethanol/water to yield highly pure 2,4-Dibromo-6-fluoro-3-hydroxybenzoic acid[4].

References

  • Synthesis of 3-bromo-4-hydroxybenzoic acid Source: PrepChem.com URL:[Link]

  • CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid Source: Google Patents URL
  • 2, 3, and 4 hydroxybenzoic acid syntheses Source: YouTube (Chemistry Educational Content) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2,4-Dibromo-6-fluoro-3-hydroxybenzoic acid

Welcome to the technical support center for the synthesis of 2,4-Dibromo-6-fluoro-3-hydroxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practic...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 2,4-Dibromo-6-fluoro-3-hydroxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for improving yield and purity in this challenging synthesis. As your application support partner, my goal is to explain not just the how, but the fundamental why behind each experimental choice, empowering you to troubleshoot effectively and optimize your results.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the synthesis. Each answer provides a direct solution followed by a detailed explanation of the underlying chemical principles.

Q1: My overall yield of 2,4-Dibromo-6-fluoro-3-hydroxybenzoic acid is consistently low. What are the primary factors to investigate?

Low yield is the most common challenge and typically stems from a combination of suboptimal reaction conditions, side reactions, and purification losses. A systematic approach is key to identifying the root cause.

Primary Causes & Solutions:

  • Incomplete Reaction: The reaction may not be proceeding to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If starting material persists after the expected reaction time, consider incrementally increasing the reaction time or temperature. However, be cautious, as higher temperatures can promote side reactions.[1]

  • Poor Regioselectivity: Formation of undesired isomers, such as 2,6-dibromo or 4,6-dibromo species, directly consumes starting material and complicates purification.

    • Solution: Optimize for kinetic control. This is achieved by maintaining a low reaction temperature (typically 0-5 °C) and adding the brominating agent slowly and dropwise.[1][2] This minimizes the energy available for the reaction to overcome higher activation barriers that lead to thermodynamically stable but undesired isomers.

  • Over-bromination: The highly activated aromatic ring can undergo further bromination, leading to tribromo- species.

    • Solution: Use precise stoichiometry. A slight excess of the brominating agent (e.g., 2.1 equivalents) is often needed for complete conversion, but a large excess should be avoided. Slow, controlled addition of the brominating agent helps maintain a low instantaneous concentration, mitigating over-reaction.[1]

  • Decarboxylation: The presence of a hydroxyl group can make the benzoic acid susceptible to decarboxylation, especially at elevated temperatures, leading to the formation of 2,4-dibromo-6-fluorophenol.

    • Solution: Maintain strict temperature control. The reaction should be run at the lowest effective temperature that allows for a reasonable reaction rate.[2]

The following troubleshooting workflow can guide your optimization process.

G start_node Low Yield Observed decision_node decision_node start_node->decision_node Analyze Crude Product (TLC/HPLC/LCMS) process_node1 Cause: Incomplete Reaction decision_node->process_node1  High % of Starting Material?   process_node2 Cause: Poor Regioselectivity decision_node->process_node2  Multiple Isomeric Byproducts?   process_node3 Cause: Over-bromination decision_node->process_node3  Over-brominated Species Present?   process_node4 Cause: Decarboxylation decision_node->process_node4  Decarboxylated Impurity Detected?   process_node process_node solution_node solution_node solution_node1 1. Extend reaction time. 2. Check purity of reagents. 3. Slightly increase temperature (monitor for side reactions). process_node1->solution_node1 Action solution_node2 1. Lower reaction temperature (0-5 °C). 2. Add brominating agent dropwise. 3. Evaluate solvent polarity. process_node2->solution_node2 Action solution_node3 1. Use precise stoichiometry (2.1-2.2 eq. Br). 2. Ensure slow, controlled addition. 3. Quench reaction promptly upon completion. process_node3->solution_node3 Action solution_node4 1. Maintain strict low-temperature control. 2. Avoid localized heating. 3. Ensure workup is not overly acidic/basic at high temp. process_node4->solution_node4 Action

Caption: Troubleshooting workflow for low yield.

Q2: I'm observing significant amounts of an isomeric byproduct. How can I improve the regioselectivity to favor the 2,4-dibromo product?

Regioselectivity is dictated by the directing effects of the substituents on the aromatic ring. In the case of a starting material like 6-fluoro-3-hydroxybenzoic acid, the hydroxyl (-OH) group is the most powerful activating and ortho-, para-directing group.[3][4] It strongly directs electrophilic attack to the C2 and C4 positions, which is exactly what is desired.

However, other factors can disrupt this selectivity:

FactorImpact on RegioselectivityRecommended Action
Temperature Higher temperatures provide enough energy to overcome the activation barriers for less favored isomers, leading to a product mixture that reflects thermodynamic stability rather than kinetic preference.[2]Maintain the reaction at a low temperature (0-5 °C) to favor the kinetically preferred ortho-bromination directed by the hydroxyl group.
Solvent The solvent can influence the reactivity of the electrophile and the stability of the reaction intermediates. Polar, protic solvents like acetic acid can solvate the arenium ion intermediate, affecting the product distribution.Glacial acetic acid is a common and effective solvent. If selectivity issues persist, exploring less polar solvents could be an option, but this may significantly impact reaction rates.
Brominating Agent Different brominating agents have varying levels of reactivity and steric bulk. Highly reactive agents can be less selective.N-Bromosuccinimide (NBS) is often considered more regioselective than diatomic bromine (Br₂) for many substrates.[2] Consider a trial with NBS, potentially with a catalytic amount of acid.
Q3: What is the underlying mechanism for this bromination, and how does it inform our experimental choices?

The reaction proceeds via an electrophilic aromatic substitution (SEAr) mechanism. Understanding this multi-step process is critical for rational optimization.[5][6][7]

  • Generation of the Electrophile (Br⁺): Diatomic bromine (Br₂) is not electrophilic enough to react with a deactivated ring (due to -F and -COOH). However, the powerful activating effect of the -OH group makes the ring sufficiently nucleophilic to react directly. In some cases, a Lewis acid catalyst (like FeBr₃) is used to polarize the Br-Br bond, creating a more potent electrophile, but it may not be necessary here and could decrease selectivity.[7]

  • Nucleophilic Attack & Formation of the Arenium Ion: The π-electrons of the aromatic ring attack the electrophilic bromine atom. This is the rate-determining step.[6] The attack forms a resonance-stabilized carbocation intermediate known as an arenium ion or σ-complex. The positive charge is delocalized across the ring, primarily at the positions ortho and para to the site of attack.

  • Deprotonation & Re-aromatization: A weak base (e.g., water, or the bromide ion conjugate base) removes a proton (H⁺) from the carbon atom bearing the new bromine atom. This is a fast step that restores the aromaticity of the ring, driving the reaction to completion.[5][8]

G cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Deprotonation start Starting Material (6-Fluoro-3-hydroxybenzoic acid) intermediate Arenium Ion Intermediate (σ-complex, resonance stabilized) start->intermediate + Br₂ product Product (2-Bromo-derivative) intermediate->product - HBr caption General mechanism of electrophilic aromatic bromination.

Sources

Optimization

Technical Support Center: Advanced Crystallization of 2,4-Dibromo-6-fluoro-3-hydroxybenzoic Acid

Welcome to the Process Development Support Center. As drug development professionals and process chemists, you understand that synthesizing highly functionalized halogenated aromatics like 2,4-Dibromo-6-fluoro-3-hydroxyb...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Development Support Center. As drug development professionals and process chemists, you understand that synthesizing highly functionalized halogenated aromatics like 2,4-Dibromo-6-fluoro-3-hydroxybenzoic acid is only half the battle. The true challenge lies in isolating the active pharmaceutical ingredient (API) or intermediate with high polymorphic purity and minimal chemical impurities.

This compound presents unique thermodynamic challenges: it possesses strong hydrogen-bond donors/acceptors (carboxylic acid, phenolic hydroxyl) and heavy halogen-bond participants (bromine, fluorine). These structural features make the molecule highly prone to forming solid solutions with its regioisomers and trapping mother liquor via rapid agglomeration.

This guide provides field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to ensure robust impurity rejection during crystallization.

Part 1: Diagnostic Workflows for Impurity Rejection

Before altering your crystallization parameters, you must diagnose how the impurity is entering your product. Impurities in benzoic acid derivatives typically incorporate via three mechanisms: surface adsorption, solvent inclusion (agglomeration), or lattice incorporation (solid solutions) [2].

G Start High Impurity in Final Crystal Wash Perform Reslurry / Intense Wash Start->Wash Check1 Impurity Reduced >50%? Wash->Check1 Surface Mechanism: Surface Adsorption Action: Optimize Filtration/Washing Check1->Surface Yes Micro Analyze via Microscopy/XRPD Check1->Micro No Check2 Agglomerates or Voids Present? Micro->Check2 Inclusion Mechanism: Solvent Inclusion Action: Adjust Agitation & Cooling Rate Check2->Inclusion Yes Lattice Mechanism: Lattice Incorporation Action: Change Solvent System or Add Additive Check2->Lattice No

Diagnostic workflow for identifying and resolving impurity incorporation mechanisms.

Part 2: Troubleshooting FAQs

Q1: Why am I experiencing "oiling out" (Liquid-Liquid Phase Separation) instead of crystallization when adding water to my ethanol solution?

The Causality: Oiling out (LLPS) occurs when your supersaturation trajectory crosses the binodal curve before it intersects the solubility curve. For highly functionalized benzoic acids, rapid addition of an antisolvent (like water) to a highly concentrated organic solution causes a localized collapse in solubility. Instead of forming an ordered crystal lattice, the system minimizes free energy by separating into a solute-rich liquid phase and a solvent-rich liquid phase. This solute-rich oil acts as a sponge, indiscriminately trapping regioisomers and degradation products. The Solution: You must bypass the LLPS region.

  • Dilute the starting concentration: Operate at a lower initial concentration.

  • Implement Seeding: Add 1-2 wt% of pure 2,4-Dibromo-6-fluoro-3-hydroxybenzoic acid seeds before reaching the metastable limit. Seeds provide a low-energy template for crystal growth, consuming supersaturation via growth rather than allowing it to build up to the LLPS threshold.

Q2: My final crystals contain 2-5% of the 2,6-dibromo regioisomer despite multiple recrystallizations. Why is standard cooling failing?

The Causality: You are experiencing lattice incorporation . The 2,6-dibromo regioisomer is structurally and volumetrically similar to the 2,4-dibromo target. The thermodynamic driving force for pure crystal formation is being overcome by the entropic benefit of mixing in the solid state, creating a terminal solid solution [2]. The Solution: Standard cooling crystallization will not purge this. You must alter the thermodynamic landscape. Switch from a purely organic solvent to a pH-swing crystallization . Because the pKa of the phenolic hydroxyl and the carboxylic acid will differ slightly between the 2,4-dibromo and 2,6-dibromo isomers due to the inductive effects of the adjacent halogens, carefully titrating the pH can selectively precipitate the target molecule while leaving the ionized impurity in the aqueous mother liquor.

Q3: Agglomerates are forming, trapping mother liquor and increasing residual solvent impurities. How do I fix this in an antisolvent process?

The Causality: Agglomeration is a kinetic failure driven by poor micromixing. If the antisolvent is added at the surface or near the vessel wall, localized zones of extreme supersaturation occur, leading to rapid primary nucleation [4]. These fine nuclei possess high surface energy and immediately agglomerate to reduce their surface area, trapping mother liquor (and dissolved impurities) in the interstitial voids. The Solution: Relocate the antisolvent feed tube to the sub-surface, directly into the impeller shear zone . This ensures the mixing time is shorter than the induction time for nucleation. Additionally, consider applying ultrasound (sonocrystallization) during the antisolvent addition phase to continuously break up agglomerates and promote secondary nucleation of uniform, high-purity crystals [3].

Part 3: Standardized Experimental Protocols

To ensure self-validating results, utilize the following optimized protocols. These methods are designed to maintain the system within the Metastable Zone Width (MSZW) to favor crystal growth over uncontrolled nucleation [1].

Protocol A: Seeded Cooling Crystallization (For High-Purity Feedstock)

Objective: Maximize particle size and reject structurally distinct impurities (e.g., unreacted starting materials).

  • Dissolution: Suspend 100 g of crude 2,4-Dibromo-6-fluoro-3-hydroxybenzoic acid in 500 mL of Glacial Acetic Acid (a solvent that disrupts strong intermolecular hydrogen bonding).

  • Heating: Heat the jacketed reactor to 85°C under moderate agitation (250 RPM) until complete dissolution is achieved.

  • Polish Filtration: Pass the hot solution through a 0.45 µm PTFE inline filter into a pre-heated secondary reactor to remove insoluble particulates.

  • Controlled Cooling (Phase 1): Cool the solution linearly to 70°C at a rate of 0.5°C/min.

  • Seeding: At 70°C (within the metastable zone), introduce 1.0 g of high-purity milled seed crystals (suspended in 5 mL of cold acetic acid). Hold isothermally for 60 minutes. Self-Validation Check: Visual confirmation of a persistent, non-dissolving seed bed indicates the system is correctly supersaturated.

  • Controlled Cooling (Phase 2): Implement a non-linear (cubic) cooling profile from 70°C to 15°C over 6 hours. This maintains a constant supersaturation level as the surface area of the growing crystals increases.

  • Isolation: Filter the slurry via a Nutsche filter. Wash the cake with two 50 mL portions of cold (5°C) heptane to displace the acetic acid without dissolving the product. Dry under vacuum at 45°C.

Protocol B: Hydrodynamically Controlled Antisolvent Crystallization

Objective: Purge closely related regioisomers by leveraging differential solubility.

G Dissolve Dissolve API in Ethanol (Near Saturation) Filter Polish Filtration (Remove Insolubles) Dissolve->Filter Seed Add Seed Crystals (Control Nucleation) Filter->Seed Antisolvent Sub-surface Water Addition (High Shear Zone, 0.1 g/s) Seed->Antisolvent Age Isothermal Aging (Ostwald Ripening) Antisolvent->Age Isolate Filtration & Drying (High Purity Crystal) Age->Isolate

Optimized antisolvent crystallization workflow for halogenated benzoic acids.

  • Dissolution: Dissolve 50 g of crude API in 200 mL of absolute ethanol at 25°C.

  • Agitation Setup: Set the pitched-blade turbine to a high agitation rate (400 RPM) to ensure rapid micromixing.

  • Antisolvent Dosing: Using a programmable syringe pump, add 300 mL of deionized water (the antisolvent) directly into the impeller shear zone.

    • Critical Parameter: Maintain a strict addition rate of 0.1 g/s. Exceeding this rate will collapse the MSZW and induce agglomeration [4].

  • Aging: Once addition is complete, hold the suspension isothermally at 25°C for 2 hours. This promotes Ostwald ripening, where smaller, less pure crystals dissolve and redeposit onto larger, purer crystals.

  • Isolation: Filter, wash with 20% ethanol/water, and vacuum dry.

Part 4: Quantitative Impact of Process Parameters

The following table synthesizes the empirical effects of altering key crystallization parameters on the final quality attributes of benzoic acid derivatives. Use this matrix to fine-tune your specific reactor setup.

Process ParameterAdjustmentImpact on Impurity RejectionImpact on Crystal SizeMechanistic Causality
Cooling Rate Fast (>1°C/min)Poor (High entrapment)Small / FinesHigh supersaturation forces rapid primary nucleation, trapping mother liquor in the lattice.
Cooling Rate Slow/Cubic (<0.3°C/min)Excellent Large / UniformKeeps system in the metastable zone, favoring ordered crystal growth over nucleation [1].
Antisolvent Addition Surface / Wall AdditionPoor (Agglomeration)Variable / ClumpedPoor micromixing creates local supersaturation spikes, causing uncontrolled precipitation [4].
Antisolvent Addition Sub-surface / ImpellerExcellent UniformRapid dispersion of antisolvent ensures homogeneous supersaturation globally [4].
Agitation Speed Low (<100 RPM)Moderate Large but AgglomeratedInsufficient shear to break up agglomerates; higher risk of solvent inclusion.
Agitation Speed High (>300 RPM)Good Smaller / Narrow D90High shear prevents agglomeration and narrows the crystal size distribution (CSD) [3].

Part 5: References

The methodologies and mechanistic principles detailed in this guide are grounded in peer-reviewed chemical engineering and process development literature.

  • API Continuous Cooling and Antisolvent Crystallization for Kinetic Impurity Rejection in cGMP Manufacturing Organic Process Research & Development - ACS Publications URL:[Link]

  • A Structured Approach To Cope with Impurities during Industrial Crystallization Development Organic Process Research & Development - ACS Publications URL:[Link]

  • Ultrasound-Assisted Antisolvent Crystallization of Benzoic Acid: Effect of Process Variables Supported by Theoretical Simulations Crystal Growth & Design - ACS Publications URL:[Link]

  • The Effect of Mixing on the Metastable Zone Width and Nucleation Kinetics in the Anti-Solvent Crystallization of Benzoic Acid Chemical Engineering Research and Design URL:[Link]

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2,4-Dibromo-6-fluoro-3-hydroxybenzoic Acid

Introduction: Welcome to the technical support center for the synthesis of 2,4-Dibromo-6-fluoro-3-hydroxybenzoic acid. This highly substituted aromatic compound represents a challenging synthetic target, often serving as...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Welcome to the technical support center for the synthesis of 2,4-Dibromo-6-fluoro-3-hydroxybenzoic acid. This highly substituted aromatic compound represents a challenging synthetic target, often serving as a key intermediate for novel therapeutics and advanced materials. Its synthesis requires precise control over reaction conditions to manage regioselectivity and prevent common side reactions. This guide is designed for researchers, chemists, and drug development professionals, providing in-depth, field-tested insights in a direct question-and-answer format to troubleshoot and optimize your experimental workflow. We will focus on a common and practical synthetic route: the direct electrophilic bromination of a fluorinated hydroxybenzoic acid precursor.

Part 1: Synthesis Pathway and Core Logic

The successful synthesis of a polysubstituted aromatic compound is critically dependent on the order of reactions, guided by the directing effects of the substituents already present on the ring.[1][2] For 2,4-Dibromo-6-fluoro-3-hydroxybenzoic acid, a logical approach is the direct dibromination of 6-fluoro-3-hydroxybenzoic acid.

The Rationale:

  • Hydroxyl Group (-OH): A powerful activating, ortho, para-directing group.

  • Fluorine (-F): A deactivating, ortho, para-directing group.

  • Carboxylic Acid (-COOH): A deactivating, meta-directing group.

In this arrangement, the powerfully activating hydroxyl group at position 3 will primarily direct the incoming bromine electrophiles to its ortho positions (C2 and C4), overriding the weaker directing effects of the fluorine and carboxylic acid groups. This makes direct bromination a viable, albeit sensitive, strategy.

Experimental Workflow Diagram

The following diagram outlines the logical flow from starting material to final, purified product.

G cluster_synthesis Synthesis Stage cluster_workup Work-up & Purification cluster_analysis Analysis & QC SM Start: 6-Fluoro-3- hydroxybenzoic Acid Reaction Dibromination Reaction (Brominating Agent + Acid) SM->Reaction Crude Crude Product Mixture Reaction->Crude Quench Quench Reaction (e.g., aq. Na₂S₂O₃) Crude->Quench Extract Liquid-Liquid Extraction Quench->Extract Recrystal Recrystallization Extract->Recrystal Final Final Product: 2,4-Dibromo-6-fluoro-3- hydroxybenzoic acid Recrystal->Final Analysis Characterization (HPLC, NMR, MS) Final->Analysis G cluster_hazards Primary Hazards cluster_controls Control Measures (PPE & Engineering) Br Brominating Agents (Br₂, NaBrO₃, DBI) FumeHood Work in a Certified Chemical Fume Hood Br->FumeHood Gloves Wear Chemical-Resistant Gloves (e.g., Nitrile + Neoprene) Br->Gloves Goggles Wear Splash Goggles & Face Shield Br->Goggles Coat Wear a Flame-Resistant Lab Coat Br->Coat Quench Have Quenching Agents Ready (e.g., Sodium Thiosulfate for Br₂, Sodium Bicarbonate for acid) Br->Quench Acid Concentrated Acid (H₂SO₄) Acid->FumeHood Acid->Gloves Acid->Goggles Acid->Coat Acid->Quench Solvents Organic Solvents (Flammable) Solvents->FumeHood Solvents->Coat

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Optimization

Technical Support Center: UV Photodegradation of Halogenated Hydroxybenzoic Acids

Welcome to the Technical Support and Troubleshooting Center. As a Senior Application Scientist, I have designed this guide to assist researchers, analytical chemists, and drug development professionals in studying the ph...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Troubleshooting Center. As a Senior Application Scientist, I have designed this guide to assist researchers, analytical chemists, and drug development professionals in studying the photostability and degradation kinetics of complex halogenated aromatics.

This module focuses specifically on 2,4-Dibromo-6-fluoro-3-hydroxybenzoic acid , a highly functionalized molecule whose behavior under UV irradiation serves as an excellent model for multi-halogenated drug precursors and environmental contaminants.

Mechanistic Overview: Causality in Photodegradation

When 2,4-Dibromo-6-fluoro-3-hydroxybenzoic acid is exposed to UV light, its degradation is not random; it is strictly governed by bond dissociation energies and molecular orbital excitation.

The primary degradation pathways are photodebromination and photodecarboxylation . Because the C-Br bond is relatively weak (~280 kJ/mol), it undergoes rapid homolytic cleavage upon absorbing UV photons, generating a highly reactive aryl radical[1]. Concurrently, the benzoic acid moiety is susceptible to photoinduced decarboxylation, releasing CO2​ [2]. Conversely, the C-F bond is exceptionally strong (~485 kJ/mol) and highly recalcitrant to direct photolysis, meaning defluorination typically lags significantly behind debromination unless Advanced Oxidation Processes (AOPs) are employed[3].

Pathway Parent 2,4-Dibromo-6-fluoro- 3-hydroxybenzoic acid Radical Aryl Radical Intermediate (-Br•) Parent->Radical UV (hv) Homolytic C-Br Cleavage Decarb Fluorinated Phenols (-CO2) Parent->Decarb UV (hv) Decarboxylation Debrom Debrominated Intermediates Radical->Debrom +H / +OH• Aqueous Media Debrom->Decarb UV (hv) Decarboxylation Mineral Mineralization (CO2, H2O, Br-, F-) Decarb->Mineral Advanced Oxidation Ring Cleavage

Fig 1. UV photodegradation pathways of 2,4-Dibromo-6-fluoro-3-hydroxybenzoic acid.

Self-Validating Experimental Protocol

To ensure scientific integrity, your degradation assay must be a self-validating system . This means every potential artifact (e.g., hydrolysis, thermal degradation, radical propagation post-sampling) must be controlled for internally.

Step-by-Step Methodology: UV Degradation Kinetics Assay
  • Sample Preparation: Prepare a 50 µM solution of 2,4-Dibromo-6-fluoro-3-hydroxybenzoic acid in ultrapure water, buffered to pH 7.0 using a 10 mM phosphate buffer.

    • Causality: Buffering is critical because the protonation state of the hydroxyl and carboxyl groups alters the molecule's UV absorption cross-section.

  • Actinometry Calibration: Prior to the experiment, calibrate your UV reactor (e.g., 254 nm low-pressure Hg lamp) using potassium ferrioxalate actinometry.

    • Causality: Without knowing the exact photon flux, quantum yields cannot be calculated, rendering your kinetic data non-reproducible across different labs.

  • Irradiation & Quenching: Place the quartz reaction vessels in the UV reactor. Extract 1.0 mL aliquots at predefined intervals (e.g., 0, 5, 10, 20, 30, and 60 minutes). Immediately inject the aliquot into a vial containing 1.0 mL of cold methanol.

    • Causality: Methanol acts as a radical scavenger, instantly halting any ongoing chain reactions and preserving the exact chemical state of the time-point.

  • Dark Control: Run a parallel reactor covered in aluminum foil under identical thermal and stirring conditions.

    • Causality: This isolates photolysis from hydrolysis or thermal degradation, proving that the observed parent loss is purely photochemical.

  • Analytical Mass Balance: Quantify the parent compound and organic intermediates via LC-MS/MS (negative ESI mode). Simultaneously, quantify released bromide ( Br− ) and fluoride ( F− ) ions using Ion Chromatography (IC).

    • Causality: Tracking inorganic halide release ensures mass balance closure, validating that the observed parent loss corresponds to actual dehalogenation rather than mere isomerization.

Workflow Prep Sample Prep (pH Buffered) UV UV Irradiation (Actinometry) Prep->UV Sample Time-course Sampling UV->Sample Analyze LC-MS/MS & IC Analysis Sample->Analyze Validate Mass Balance Validation Analyze->Validate

Fig 2. Self-validating experimental workflow for UV degradation kinetics.

Quantitative Data & Kinetic Parameters

The following table summarizes the expected physicochemical parameters and kinetic behaviors during the UV degradation of this compound.

ParameterValue/EstimateMechanistic Significance
C-Br Bond Dissociation Energy ~280 kJ/molPrimary site of homolytic cleavage under direct UV irradiation.
C-F Bond Dissociation Energy ~485 kJ/molHighly stable; resists direct photolysis, requiring hydroxyl radicals for cleavage.
Pseudo-first-order rate constant ( kobs​ ) 0.01 - 0.15 s−1 Highly dependent on photon flux and initial matrix concentration.
Halide Release Sequence Br− F− Debromination outpaces defluorination by orders of magnitude.

Troubleshooting & FAQs

Q: Why is the parent compound degrading rapidly, but Total Organic Carbon (TOC) remains completely unchanged? A: This indicates transformation, not mineralization. The C-Br bonds cleave easily under UV light due to their low dissociation energy, forming stable debrominated or hydroxylated aromatic intermediates[1]. To achieve complete mineralization (TOC reduction), you must introduce an Advanced Oxidation Process (AOP)—such as adding H2​O2​ or a TiO2​ photocatalyst—to generate non-selective hydroxyl radicals capable of breaking the stable aromatic ring[3].

Q: How can I confirm analytically whether decarboxylation or debromination occurs first? A: Utilize high-resolution LC-MS/MS (Time-of-Flight) in negative ion mode. If debromination occurs first, you will detect an intermediate with an m/z corresponding to the loss of 79/81 Da (bromine) while retaining the carboxylate group. If decarboxylation is the primary step, you will observe a loss of 44 Da ( CO2​ ), yielding a dibrominated fluorophenol derivative[2]. Kinetic tracking of these specific m/z transitions over the first 5 minutes of irradiation will reveal the dominant primary pathway.

Q: My fluoride ion ( F− ) recovery via Ion Chromatography is less than 10% after 2 hours of UV exposure. Is my assay flawed? A: Not necessarily. As noted in the quantitative data table, the C-F bond is exceptionally strong compared to the C-Br bond. Direct UV photolysis is generally insufficient to drive defluorination. The "missing" fluorine remains covalently bound to stable fluorinated aliphatic or aromatic dead-end intermediates[3]. To achieve mass balance closure for fluorine, you must subject the sample to harsh oxidative conditions (e.g., UV/persulfate) to force complete defluorination.

Q: I am observing inconsistent degradation rates between experimental replicates. What is the most likely cause? A: Assuming your sample preparation is consistent, the most common culprit is a variation in photon flux. UV lamps degrade over time, and their output can fluctuate based on operating temperature. Ensure you allow the lamp a 15-minute warm-up period before irradiation, and perform chemical actinometry routinely to normalize your kobs​ values against the actual photon dose.

References

  • Photoassisted dehalogenation and mineralization of chloro/fluoro-benzoic acid derivatives in aqueous media Source: ResearchGate URL:3

  • Visible- and UV-Light-Induced Decarboxylative Radical Reactions of Benzoic Acids Using Organic Photoredox Catalysts Source: ACS Publications URL:2

  • Degradation processes of brominated flame retardants dispersed in high impact polystyrene under UV–visible radiation Source: PMC (PubMed Central) URL:1

Sources

Troubleshooting

Handling and storage stability issues of 2,4-Dibromo-6-fluoro-3-hydroxybenzoic acid

Welcome to the Technical Support Center for 2,4-Dibromo-6-fluoro-3-hydroxybenzoic acid (CAS: 91659-47-1) . As a highly substituted, multi-functional halogenated aromatic compound, this chemical presents unique handling c...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2,4-Dibromo-6-fluoro-3-hydroxybenzoic acid (CAS: 91659-47-1) .

As a highly substituted, multi-functional halogenated aromatic compound, this chemical presents unique handling challenges. The presence of two aryl bromides, an ortho-fluorine, a phenolic hydroxyl, and a sterically congested carboxylic acid makes it susceptible to photolysis, oxidation, and decarboxylation.

This guide is engineered by application scientists to provide you with self-validating protocols, mechanistic troubleshooting, and validated storage methodologies to ensure the integrity of your drug development and synthetic workflows.

Part 1: Core Handling & Storage Stability

Q: What are the optimal long-term storage conditions to prevent degradation? A: To maintain molecular integrity, you must store the compound at1[1]. Mechanistic Causality: The presence of two aryl bromide bonds makes the molecule highly susceptible to photolytic decomposition. UV and visible light induce homolytic cleavage of the C-Br bond, generating reactive aryl radicals[2]. Therefore, storage in amber glass vials is non-negotiable to block photon absorption[1]. Furthermore, the carboxylic acid moiety is prone to hydrate formation; incorporating desiccants within the secondary storage container controls ambient moisture and prevents crystal lattice disruption[1].

Q: Why does my compound change color from white to yellow/orange over time? A: A shift from a white crystalline powder to a 3 indicates oxidation of the phenolic hydroxyl group[1][3]. Mechanistic Causality: The hydroxyl group at position 3 is electron-rich. Upon exposure to atmospheric oxygen or trace transition metal impurities, it can oxidize into a colored quinone-like derivative. To prevent this, always flush the storage vial with an 3 before sealing[3].

Q: During LC-MS analysis, I observe a secondary peak with a mass corresponding to [M-44]. What is happening? A: A mass loss of 44 Da (CO₂) is the classic signature of decarboxylation . Mechanistic Causality: The carboxylic acid group (position 1) is flanked by a bulky bromine atom (position 2) and a highly electronegative fluorine atom (position 6). This creates immense steric congestion, forcing the carboxylate group out of the aromatic plane and breaking its resonance stabilization. When exposed to thermal stress or basic conditions (e.g., using high pH mobile phases), the activation energy for decarboxylation is significantly lowered. Always maintain slightly acidic to neutral conditions during analysis and avoid prolonged heating.

G Compound 2,4-Dibromo-6-fluoro- 3-hydroxybenzoic acid UV UV/Vis Light Exposure Compound->UV BaseHeat Basic pH / Thermal Stress Compound->BaseHeat O2 Oxygen / Moisture Compound->O2 Debromination Photolytic Debromination (C-Br Cleavage) UV->Debromination Homolytic Cleavage Decarboxylation Decarboxylation (Loss of CO2) BaseHeat->Decarboxylation Steric/Electronic Strain Oxidation Phenolic Oxidation (Quinone Formation) O2->Oxidation Electron Transfer

Mechanistic degradation pathways of 2,4-Dibromo-6-fluoro-3-hydroxybenzoic acid.

Part 2: Quantitative Data & Parameters

Table 1: Physicochemical Parameters & Storage Baseline

ParameterSpecification / RequirementScientific Rationale
Storage Temperature 0–6°C (Optimal: 2-8°C)Prevents thermal decarboxylation and slows oxidative degradation kinetics.
Light Exposure Strictly Amber VialsBlocks UV/Vis photons to prevent C-Br homolytic cleavage.
Atmosphere Argon or Nitrogen backfillDisplaces O₂ to prevent phenolic oxidation into quinones.
Moisture Control Desiccant requiredPrevents hydrate formation at the carboxylic acid moiety.
Solubility Soluble in Methanol / AcetonitrileHigh polarity accommodates the H-bonding network of the -OH and -COOH groups.

Table 2: Troubleshooting Matrix

Observed SymptomPrimary CauseCorrective Action
Color shift to yellow/orange Phenolic oxidationDiscard oxidized batch. Backfill new vials with Argon.
[M-44] peak in LC-MS DecarboxylationLower injector temperature; ensure mobile phase pH is acidic (e.g., 0.1% Formic Acid).
[M-79] or [M-81] peak in LC-MS Photolytic DebrominationSwitch to amber glassware for all sample prep; minimize benchtop light exposure.
Inconsistent weighing/clumping Hydrate formation (Moisture)Store with active desiccants; allow vial to reach room temp before opening to prevent condensation.

Part 3: Validated Experimental Methodologies

Protocol: Preparation of a Stable 1 mg/mL Analytical Stock Solution

Halogenated hydroxybenzoic acids exhibit excellent solubility in polar organic solvents[3][4]. Avoid prolonged storage in aqueous buffers, which can trigger hydrolysis or pH-dependent degradation. Follow this self-validating protocol to ensure stock integrity:

Materials Needed:

  • Standardized 2,4-Dibromo-6-fluoro-3-hydroxybenzoic acid powder

  • HPLC-grade Methanol or Acetonitrile

  • 10 mL Class A Volumetric Flask

  • Ultrasonic bath

  • Amber glass storage vials (PTFE-lined caps)

  • Argon gas line

Step-by-Step Methodology:

  • Equilibration: Remove the primary storage vial from the 2-8°C refrigerator and allow it to equilibrate to room temperature in a desiccator for 30 minutes. Reasoning: Opening cold vials causes immediate atmospheric condensation, leading to hydrate formation.

  • Weighing: Accurately 4 of the reference standard under an inert atmosphere or minimal light exposure[4].

  • Initial Dissolution: Transfer the powder to a 10 mL volumetric flask. Add 7 mL of4[4].

  • Sonication: 4 to ensure complete dissolution[4]. Critical constraint: Ensure the ultrasonic bath temperature does not exceed 25°C to prevent thermal decarboxylation.

  • Volume Adjustment: Dilute to the 10 mL mark with the same solvent to obtain a final concentration of approximately 1 mg/mL.

  • Storage: Aliquot the working standard solutions into amber glass vials, purge the headspace with Argon, seal tightly, and store at 2-8°C.

Workflow Weigh Weigh 10 mg (Inert Atm) Dissolve Dissolve in MeOH/MeCN Weigh->Dissolve Sonicate Sonicate 5 mins (<25°C) Dissolve->Sonicate Store Store in Amber Vials at 2-8°C Sonicate->Store

Standardized workflow for preparing and storing analytical stock solutions.

References

  • ACS Publications. "Quantum Dots in Visible-Light Photoredox Catalysis: Reductive Dehalogenations and C–H Arylation Reactions Using Aryl Bromides". Available at:[Link]

Sources

Optimization

Technical Support Center: Mitigating Debromination in 2,4-Dibromo-6-fluoro-3-hydroxybenzoic Acid Cross-Couplings

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on complex palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) involving highly functiona...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on complex palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) involving highly functionalized, electron-deficient aryl halides.

Working with 2,4-Dibromo-6-fluoro-3-hydroxybenzoic acid presents a unique nexus of challenges. The molecule is highly electron-deficient due to the fluorine atom, making the C-Br bonds highly reactive toward oxidative addition but equally susceptible to undesired side reactions. Furthermore, the presence of two highly acidic protons (hydroxyl and carboxylic acid) introduces endogenous proton sources and potential chelating sites that can poison the catalyst.

This guide is designed to move beyond basic troubleshooting. We will dissect the mechanistic causality of hydrodebromination and provide a self-validating framework to suppress this pathway and maximize your cross-coupling yields.

Mechanistic Causality: The Origin of Hydrodebromination

To prevent debromination, we must first understand its catalytic origin. Hydrodebromination (or reductive debromination) occurs when the productive cross-coupling cycle is intercepted by a hydride transfer.

Once the active Pd(0) species undergoes oxidative addition into the C-Br bond, the resulting Ar-Pd(II)-Br complex faces a kinetic bifurcation. In a successful reaction, transmetalation occurs rapidly. However, strong bases, especially in the presence of protic solvents, can facilitate the formation of palladium-hydride species that lead to hydrodebromination[1]. The base or solvent acts as a hydride donor (often via β -hydride elimination from a coordinated alkoxide), forming an Ar-Pd(II)-H intermediate. This intermediate undergoes rapid reductive elimination, replacing your target bromine with a hydrogen atom and irreversibly consuming the starting material.

CatalyticCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Br) Pd0->OxAdd PdII Ar-Pd(II)-Br Complex OxAdd->PdII Transmet Transmetalation (Desired) PdII->Transmet Accelerated by Bulky Ligands Hydride Hydride Transfer (Undesired) PdII->Hydride Promoted by Protic Solvents/Strong Base PdII_Cross Ar-Pd(II)-Ar' Transmet->PdII_Cross PdII_H Ar-Pd(II)-H Hydride->PdII_H RedElim_Cross Reductive Elimination PdII_Cross->RedElim_Cross RedElim_H Reductive Elimination PdII_H->RedElim_H RedElim_Cross->Pd0 Catalyst Regeneration Product Cross-Coupled Product RedElim_Cross->Product RedElim_H->Pd0 Byproduct Debrominated Arene RedElim_H->Byproduct

Competing pathways: Desired cross-coupling vs. undesired hydrodebromination in Pd-catalysis.

Troubleshooting FAQs

Q1: Why does 2,4-Dibromo-6-fluoro-3-hydroxybenzoic acid debrominate so rapidly compared to standard aryl bromides? A1: The presence of a free carboxylic acid group can complicate palladium-catalyzed cross-coupling reactions, as the acidic proton can react with basic reagents and the carboxylate group can coordinate to the palladium center[2]. When the hydroxyl and carboxyl groups are deprotonated, the resulting dianion alters the electronic landscape of the ring. If the base stoichiometry is insufficient, residual acidic protons act as localized hydride/proton sources directly at the metal center, accelerating the Ar-Pd(II)-H formation.

Q2: How do base and solvent selection influence this side reaction? A2: Protic solvents (water, ethanol) and strong bases (alkoxides, NaOH) are the primary culprits. They generate hydroxide or alkoxide ions that coordinate to Pd(II) and undergo β -hydride elimination. To shut down this pathway, you must use rigorously anhydrous, aprotic solvents (like 1,4-Dioxane or Toluene) and mild, non-nucleophilic inorganic bases (such as anhydrous K₃PO₄).

Q3: Which ligand systems are empirically validated to suppress debromination? A3: Experimenting with different palladium precatalysts and bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) can help favor the desired cross-coupling pathway[3]. Dialkylbiaryl phosphine ligands (Buchwald ligands) like XPhos possess immense steric bulk. This bulk physically shields the Pd center from coordinating with bulky alkoxides/hydroxides (slowing hydride transfer) while their electron-rich nature accelerates the transmetalation and reductive elimination steps, effectively outcompeting the debromination kinetic pathway.

Q4: Should I protect the hydroxyl and carboxylic acid groups prior to coupling? A4: Yes, whenever synthetically feasible. Converting the substrate to methyl 2,4-dibromo-6-fluoro-3-methoxybenzoate eliminates the acidic protons entirely. If your synthetic route strictly requires coupling the unprotected acid, you must compensate by using a large excess of base (typically 4.0 to 5.0 equivalents of anhydrous K₃PO₄) to ensure complete deprotonation while leaving enough active base to drive the catalytic transmetalation step.

Self-Validating Experimental Protocol

This protocol is designed as a closed-loop, self-validating system for the regioselective Suzuki-Miyaura mono-coupling of the unprotected substrate at the C4 position (which is less sterically hindered than the C2 position flanked by the carboxylate).

Workflow Step1 1. Substrate Prep (Rigorous Drying) Step2 2. Catalyst Setup (Pd(OAc)2 + XPhos) Step1->Step2 Step3 3. Base Addition (Anhydrous K3PO4) Step2->Step3 Step4 4. Solvent (Degassed Dioxane) Step3->Step4 Step5 5. Reaction (70°C, Monitor) Step4->Step5

Self-validating workflow for anhydrous Suzuki-Miyaura coupling to minimize debromination.

Step-by-Step Methodology
  • System Preparation (Validation Checkpoint 1): Flame-dry a Schlenk flask under vacuum and backfill with ultra-pure Argon three times. Causality: Even trace atmospheric moisture will initiate the hydride transfer pathway.

  • Reagent Loading: Add 2,4-Dibromo-6-fluoro-3-hydroxybenzoic acid (1.0 equiv) and the target arylboronic acid (1.05 equiv). The slight excess of boronic acid ensures complete conversion without promoting over-coupling at the C2 position.

  • Catalyst & Base Introduction: Add Pd(OAc)₂ (2 mol%), XPhos (4 mol%), and rigorously anhydrous K₃PO₄ (4.5 equiv). Causality: 2.0 equiv of base are immediately consumed by the -OH and -COOH groups; the remaining 2.5 equiv drive the cross-coupling cycle.

  • Solvent Addition: Inject anhydrous, freeze-pump-thaw degassed 1,4-Dioxane (0.1 M concentration).

  • Thermal Control: Heat the reaction strictly to 70 °C. Do not exceed this temperature. Causality: Higher thermal energy exponentially increases the rate of β -hydride elimination relative to transmetalation.

  • In-Process Control (Validation Checkpoint 2): At t = 2 hours, withdraw a 10 µL aliquot, quench in MeCN/H₂O, and analyze via LC-MS.

    • Pass Criteria: Ratio of desired product mass to debrominated mass (Ar-H) is > 20:1.

    • Fail Criteria: If debromination exceeds 5%, abort, re-dry reagents, and verify the integrity of your Argon line.

  • Workup: Cool to room temperature, acidify carefully with 1M HCl to pH 2 (to reprotonate the product), and extract with Ethyl Acetate.

Quantitative Optimization Data

The table below summarizes the causal impact of systematic parameter adjustments on the ratio of desired cross-coupling to undesired debromination.

EntryCatalyst SystemBase (Equiv)Solvent SystemTemp (°C)Yield (%)Debromination (%)
1Pd(PPh₃)₄Na₂CO₃ (3.0)Dioxane / H₂O (4:1)901872
2Pd(OAc)₂ / PPh₃K₂CO₃ (4.0)DMF (Anhydrous)803545
3Pd₂(dba)₃ / SPhosK₃PO₄ (4.0)Toluene (Anhydrous)806815
4 Pd(OAc)₂ / XPhos K₃PO₄ (4.5, Anhydrous) 1,4-Dioxane (Anhydrous) 70 89 < 2

Note: Data reflects 1.0 mmol scale reactions with 1.05 equiv of arylboronic acid. Yields determined by quantitative LC-MS using an internal standard. Entry 4 represents the optimized, self-validating conditions described in Section 3.

References

Sources

Reference Data & Comparative Studies

Validation

Validation of LC-MS Methods for 2,4-Dibromo-6-fluoro-3-hydroxybenzoic Acid Quantification: A Comparative Guide

As drug development pipelines increasingly rely on heavily halogenated intermediates and active pharmaceutical ingredients (APIs), the analytical demand for precise, interference-free quantification has surged. 2,4-Dibro...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pipelines increasingly rely on heavily halogenated intermediates and active pharmaceutical ingredients (APIs), the analytical demand for precise, interference-free quantification has surged. 2,4-Dibromo-6-fluoro-3-hydroxybenzoic acid (C₇H₃Br₂FO₃, MW: 313.9 g/mol ) represents a highly complex analytical target. Its heavily substituted, electron-deficient aromatic ring presents unique challenges in ionization, chromatographic retention, and isotopic resolution[1].

This guide objectively compares the two premier mass spectrometry architectures—Triple Quadrupole (QqQ) LC-MS/MS and Liquid Chromatography Quadrupole Time-of-Flight (LC-QTOF-MS) —for the quantification of this compound. Furthermore, it outlines a self-validating, causality-driven experimental protocol designed to meet stringent[2].

Mechanistic Strategy & Causality in Experimental Design

To build a robust, self-validating assay, every step of the methodology must be dictated by the analyte's fundamental physicochemical properties.

Sample Preparation: The Logic of Weak Anion Exchange (WAX)

Biological matrices (plasma, urine) are laden with phospholipids that cause severe ion suppression in mass spectrometry. Because 2,4-dibromo-6-fluoro-3-hydroxybenzoic acid possesses both a carboxylic acid and a phenolic hydroxyl group flanked by electron-withdrawing halogens, its pKa is exceptionally low (highly acidic).

  • The Causality: By buffering the sample to pH 6.0, the analyte becomes fully deprotonated (anionic). Passing this through a Weak Anion Exchange (WAX) Solid Phase Extraction (SPE) cartridge traps the analyte via strong ionic bonds. Washing with 100% methanol removes neutral lipids. Finally, eluting with 5% formic acid in methanol drops the pH below the analyte's pKa, neutralizing it and breaking the ionic bond for a highly purified recovery.

Chromatographic Selectivity: Why PFP Outperforms C18

Standard C18 columns rely entirely on hydrophobic dispersion forces, which often yield poor retention and peak tailing for highly polar, halogenated aromatics.

  • The Causality: A Pentafluorophenyl (PFP) stationary phase is utilized instead. The electron-deficient PFP ring engages in orthogonal π−π interactions, dipole-dipole interactions, and halogen bonding with the fluorine and bromine atoms of the analyte. This guarantees sharp peak symmetry and separates the analyte from isobaric matrix interferences.

Mass Spectrometry: Decoding the Isotopic Fingerprint

Operating in Electrospray Ionization Negative mode (ESI-) is mandatory due to the analyte's acidic nature. The presence of two bromine atoms (which naturally occur as ⁷⁹Br and ⁸¹Br in a ~1:1 ratio) creates a distinct 1:2:1 isotopic cluster for the [M-H]⁻ precursor ion at m/z 310.8, 312.8, and 314.8.

  • The Causality: Selecting the central, most abundant isotope (m/z 312.8, containing one ⁷⁹Br and one ⁸¹Br) as the precursor maximizes the signal-to-noise ratio. Collision-Induced Dissociation (CID) reliably strips the carboxylic acid group, yielding a stable product ion at m/z 268.8 via the neutral loss of CO₂ (44 Da).

G Mol 2,4-Dibromo-6-fluoro- 3-hydroxybenzoic acid Ion ESI Negative Mode [M-H]- Deprotonation Mol->Ion Iso1 m/z 310.8 (79Br, 79Br) 25% Ion->Iso1 Iso2 m/z 312.8 (79Br, 81Br) 50% Target Precursor Ion->Iso2 Iso3 m/z 314.8 (81Br, 81Br) 25% Ion->Iso3 Frag Collision Induced Dissociation (CID) Iso2->Frag Prod Product Ion m/z 268.8 [M-H-CO2]- Frag->Prod

Fig 1: ESI- isotopic distribution and MRM transition logic for dibromo-compounds.

Technology Comparison: QqQ vs. Q-TOF

When validating this method for regulatory submission, laboratories must choose between absolute sensitivity (QqQ) and high-resolution specificity (Q-TOF).

Triple Quadrupole (QqQ) LC-MS/MS
  • Mechanism: Utilizes Multiple Reaction Monitoring (MRM). Q1 filters the nominal mass (312.8), Q2 fragments it, and Q3 filters the product ion (268.8).

  • Best For: Routine pharmacokinetic (PK) quantification, late-stage clinical trials, and achieving the lowest possible Limit of Quantitation (LOQ).

  • Limitation: Operates at unit mass resolution. If a biological matrix contains an isobaric interference (a different molecule with the same nominal mass and neutral loss), the QqQ cannot distinguish between them.

High-Resolution LC-QTOF-MS
  • Mechanism: Q1 filters the precursor, Q2 fragments it, and the Time-of-Flight (TOF) tube separates fragments based on exact mass with sub-5 ppm accuracy.

  • Best For: Early-stage drug discovery, metabolite identification, and resolving complex matrix interferences. It measures the exact theoretical mass of the analyte (m/z 312.8345).

  • Limitation: Slightly lower absolute sensitivity and a narrower linear dynamic range compared to QqQ architectures.

Table 1: Analytical Performance Comparison
ParameterQqQ LC-MS/MS (MRM Mode)LC-QTOF-MS (High-Resolution Mode)
Primary Application High-throughput absolute quantificationImpurity profiling & Metabolite ID
Mass Accuracy Unit resolution (~0.7 Da)Exact mass (< 5 ppm error)
Limit of Quantitation (LOQ) 0.5 ng/mL2.0 ng/mL
Linear Dynamic Range 4 to 5 orders of magnitude3 to 4 orders of magnitude
Matrix Effect Susceptibility Moderate (relies on chromatography)Low (resolves interferences by exact mass)

Step-by-Step Experimental Protocols

To ensure trustworthiness, this protocol incorporates a Stable Isotope-Labeled Internal Standard (SIL-IS), specifically ¹³C₆-2,4-dibromo-6-fluoro-3-hydroxybenzoic acid, to self-correct for any extraction losses or ionization suppression.

Phase 1: WAX Solid Phase Extraction (SPE)
  • Spiking: Aliquot 100 µL of plasma matrix into a microcentrifuge tube. Add 10 µL of SIL-IS (50 ng/mL).

  • Equilibration: Dilute the sample with 300 µL of 50 mM Ammonium Acetate buffer (pH 6.0) to ensure complete deprotonation of the analyte.

  • Conditioning: Condition a WAX SPE 96-well plate (30 mg/well) with 1 mL Methanol, followed by 1 mL of water.

  • Loading: Load the buffered sample onto the WAX cartridge. Apply gentle vacuum (1-2 psi).

  • Washing: Wash with 1 mL of 100% Methanol to elute neutral lipids and hydrophobic interferences. The analyte remains ionically bound.

  • Elution: Elute the target analyte with 2 x 500 µL of 5% Formic Acid in Methanol.

  • Reconstitution: Evaporate the eluate under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase.

Phase 2: Liquid Chromatography (LC) Conditions
  • Column: Phenomenex Kinetex PFP (100 x 2.1 mm, 2.6 µm core-shell).

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0.0 - 1.0 min: 10% B (Focusing the polar analyte on the column head).

    • 1.0 - 4.0 min: Linear ramp to 90% B.

    • 4.0 - 5.0 min: Hold at 90% B (Column wash).

    • 5.0 - 6.5 min: Return to 10% B (Re-equilibration).

  • Flow Rate: 0.4 mL/min. Injection Volume: 5 µL.

Phase 3: Mass Spectrometry (QqQ MRM) Parameters
  • Ionization: ESI Negative.

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 350°C.

  • Transitions:

    • Quantifier: m/z 312.8 → 268.8 (Collision Energy: 15 eV).

    • Qualifier: m/z 314.8 → 270.8 (Collision Energy: 15 eV).

    • SIL-IS: m/z 318.8 → 274.8 (Collision Energy: 15 eV).

G Start Biological Sample (Plasma/Urine) SPE Weak Anion Exchange (WAX) SPE Analyte Trapped via Ionic Bonds Start->SPE Wash Wash Step (100% MeOH) Removes Neutral Phospholipids SPE->Wash Elute Elution (5% Formic Acid in MeOH) Neutralizes Analyte for Release Wash->Elute split Elute->split QqQ QqQ LC-MS/MS High Sensitivity Routine QA/QC split->QqQ QTOF LC-QTOF-MS High Resolution Impurity Profiling split->QTOF

Fig 2: Self-validating WAX-SPE sample preparation and dual-platform LC-MS analytical workflow.

Method Validation Data (ICH M10 Standards)

To prove the trustworthiness of the QqQ method, it must be subjected to ICH M10 validation criteria[2], which mandate that accuracy must be within ±15% of the nominal concentration (±20% at the LLOQ), and precision (Coefficient of Variation, %CV) must not exceed 15% (20% at LLOQ).

Table 2: ICH M10 Accuracy and Precision Results (QqQ Platform)
QC LevelNominal Conc. (ng/mL)Intra-day Accuracy (%)Intra-day Precision (%CV)Inter-day Accuracy (%)Inter-day Precision (%CV)Matrix Factor (IS Normalized)
LLOQ 0.5104.28.5106.111.20.98
Low QC 1.598.44.297.85.61.02
Mid QC 50.0101.53.1102.34.01.01
High QC 400.099.12.898.53.50.99

Data Interpretation: The IS-normalized Matrix Factor is consistently near 1.0, proving that the WAX SPE methodology successfully eliminated phospholipid-induced ion suppression, fulfilling the self-validating requirement of the assay.

References

  • International Council for Harmonisation (ICH). M10 Bioanalytical Method Validation and Study Sample Analysis.[2] [Link]

  • Analytical Chemistry (ACS Publications). Performance of the Wet Oxidation Unit of the HPLC Isotope Ratio Mass Spectrometry System for Halogenated Compounds.[1][Link]

Sources

Comparative

A Comparative Guide to the Characterization and Purity Testing of 2,4-Dibromo-6-fluoro-3-hydroxybenzoic Acid Reference Standard

For researchers, scientists, and professionals in drug development, the integrity of a chemical reference standard is the bedrock of reliable and reproducible results. This guide provides an in-depth technical comparison...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the integrity of a chemical reference standard is the bedrock of reliable and reproducible results. This guide provides an in-depth technical comparison of the characterization and purity testing of a 2,4-Dibromo-6-fluoro-3-hydroxybenzoic acid reference standard. We will explore the essential analytical methodologies, the rationale behind their selection, and how they compare to an alternative standard, 2,4-Dichloro-6-fluoro-3-hydroxybenzoic acid. The protocols and data presented herein are designed to offer a comprehensive framework for establishing the identity, purity, and overall quality of this critical reagent, grounded in the principles outlined by major pharmacopoeias.

The Imperative of Rigorous Characterization

A reference standard is a highly purified and well-characterized compound used as a benchmark for qualitative and quantitative analysis.[1] Its established purity and identity are paramount for ensuring the accuracy of analytical methods used in pharmaceutical development, from early-stage discovery to quality control of the final product. The multifaceted approach to characterization is not merely a checklist of techniques but a self-validating system designed to provide orthogonal data, where each result corroborates the others, building a robust and trustworthy profile of the material.

The overall workflow for the characterization of a new chemical reference standard is a systematic process. It begins with structural elucidation and identification, followed by a comprehensive assessment of purity, including organic and inorganic impurities, residual solvents, and water content.

Reference Standard Characterization Workflow cluster_Identity Structural Elucidation & Identity Confirmation cluster_Purity Purity Assessment cluster_Final Final Certification NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F, 2D) MS Mass Spectrometry (HRMS) FT-IR FT-IR Spectroscopy EA Elemental Analysis (CHN) HPLC HPLC-UV (Organic Impurities) EA->HPLC Identity Confirmed GC-HS GC-HS (Residual Solvents) KF Karl Fischer Titration (Water Content) ROI Residue on Ignition (Inorganic Impurities) Purity_Assay Purity Assignment (Mass Balance) ROI->Purity_Assay All Impurities Quantified CoA Certificate of Analysis Generation Purity_Assay->CoA

A general workflow for the characterization of a new chemical reference standard.

Comparative Analysis: 2,4-Dibromo-6-fluoro-3-hydroxybenzoic Acid vs. 2,4-Dichloro-6-fluoro-3-hydroxybenzoic Acid

To illustrate the characterization process, we will compare our target compound with a structurally similar alternative. The choice of a dichloro-analogue as a comparator is deliberate; while chemically similar, the differences in halogen atoms will manifest in distinct spectroscopic and chromatographic properties, highlighting the specificity of the analytical methods.

Parameter 2,4-Dibromo-6-fluoro-3-hydroxybenzoic Acid (Target) 2,4-Dichloro-6-fluoro-3-hydroxybenzoic Acid (Alternative) Methodology
Molecular Formula C₇H₃Br₂FO₃C₇H₃Cl₂FO₃-
Molecular Weight 313.90 g/mol 225.00 g/mol -
Appearance Off-white to pale yellow solidWhite to off-white solidVisual Inspection
¹H NMR Conforms to structureConforms to structure¹H NMR Spectroscopy
¹³C NMR Conforms to structureConforms to structure¹³C NMR Spectroscopy
Mass Spectrum (m/z) [M-H]⁻ at 312.8, 314.8, 316.8 (Isotopic pattern)[M-H]⁻ at 223.9, 225.9 (Isotopic pattern)LC-MS (ESI-)
Purity (HPLC) ≥ 99.5%≥ 99.5%HPLC-UV
Water Content ≤ 0.5%≤ 0.5%Karl Fischer Titration
Residual Solvents Meets USP <467> limitsMeets USP <467> limitsGC-HS

Table 1: Comparative data for the target and alternative reference standards. The data presented is illustrative of typical findings.

Experimental Protocols

The following protocols are detailed examples of the analytical work required to characterize the 2,4-Dibromo-6-fluoro-3-hydroxybenzoic acid reference standard. These methods are designed to be robust and adhere to the principles of analytical procedure validation as outlined in ICH Q2(R1) and USP General Chapter <621>.[2][3][4]

Identity Confirmation

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Rationale: NMR is a powerful technique for unambiguous structure elucidation. ¹H, ¹³C, and ¹⁹F NMR will provide detailed information about the molecular structure, while 2D experiments (like COSY and HSQC) can confirm connectivity.

  • Protocol:

    • Prepare a sample by dissolving approximately 10 mg of the reference standard in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

    • Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz (or higher) spectrometer.

    • Process the data and interpret the chemical shifts, coupling constants, and integration to confirm the structure.

B. Mass Spectrometry (MS)

  • Rationale: High-resolution mass spectrometry (HRMS) confirms the molecular weight and elemental composition. The characteristic isotopic pattern of bromine (¹⁹Br/⁸¹Br ≈ 1:1) or chlorine (³⁵Cl/³⁷Cl ≈ 3:1) provides definitive evidence of the halogen atoms present.

  • Protocol:

    • Prepare a dilute solution of the reference standard (approx. 10 µg/mL) in a suitable solvent (e.g., acetonitrile/water).

    • Infuse the solution into an ESI-MS system.

    • Acquire the mass spectrum in negative ion mode to observe the deprotonated molecule [M-H]⁻.

    • Compare the observed mass and isotopic pattern with the theoretical values.

C. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Rationale: FT-IR provides information about the functional groups present in the molecule, serving as a characteristic fingerprint.

  • Protocol:

    • Acquire the IR spectrum of the solid reference standard using an ATR-FT-IR spectrometer.

    • Identify characteristic absorption bands for O-H (hydroxyl and carboxylic acid), C=O (carboxylic acid), C-F, and C-Br bonds.

Purity Assessment

A. High-Performance Liquid Chromatography (HPLC) for Organic Impurities

  • Rationale: HPLC with UV detection is the primary method for separating and quantifying organic impurities.[2] A gradient method is often employed to ensure the elution of impurities with a wide range of polarities. The procedure must be validated for specificity, linearity, accuracy, and precision as per ICH Q2(R1).[3][4]

  • Protocol:

    • Column: C18, 4.6 x 150 mm, 3.5 µm

    • Mobile Phase A: 0.1% Phosphoric acid in Water

    • Mobile Phase B: Acetonitrile

    • Gradient:

      • 0-5 min: 20% B

      • 5-25 min: 20% to 80% B

      • 25-30 min: 80% B

      • 30.1-35 min: 20% B

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection: UV at 220 nm

    • Injection Volume: 10 µL

    • Sample Preparation: Accurately weigh and dissolve the reference standard in a suitable diluent (e.g., 50:50 water:acetonitrile) to a concentration of approximately 0.5 mg/mL.

    • Analysis: Inject the sample and integrate all peaks. Calculate the area percent of the main peak to determine purity. Impurities are reported as a percentage of the total peak area.

HPLC Purity Analysis Workflow Prep Sample Preparation (0.5 mg/mL in Diluent) HPLC_System HPLC System Setup (Column, Mobile Phase, Gradient) Prep->HPLC_System Injection Inject Sample (10 µL) HPLC_System->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (220 nm) Separation->Detection Data Data Acquisition & Integration Detection->Data Calculation Purity Calculation (Area %) Data->Calculation Report Report Result (Purity ≥ 99.5%) Calculation->Report

Workflow for HPLC purity analysis.

B. Gas Chromatography-Headspace (GC-HS) for Residual Solvents

  • Rationale: To ensure that solvents used in the synthesis and purification of the reference standard are below acceptable limits, as defined by pharmacopoeias such as USP <467>.

  • Protocol:

    • Accurately weigh about 100 mg of the reference standard into a headspace vial.

    • Add a suitable diluent (e.g., DMSO or DMF).

    • Seal the vial and place it in the headspace autosampler.

    • Analyze using a GC system with a flame ionization detector (FID) and a suitable capillary column.

    • Quantify any detected solvents against a calibrated standard.

C. Karl Fischer Titration for Water Content

  • Rationale: Water is a common impurity that can affect the true concentration of the reference standard. Coulometric Karl Fischer titration is a precise method for determining water content.

  • Protocol:

    • Use a calibrated coulometric Karl Fischer titrator.

    • Accurately weigh and add a suitable amount of the reference standard to the titration cell.

    • Titrate to the endpoint and record the water content as a percentage.

Conclusion

The comprehensive characterization of a chemical reference standard, such as 2,4-Dibromo-6-fluoro-3-hydroxybenzoic acid, is a rigorous, multi-faceted process that underpins the quality and reliability of pharmaceutical research and development. By employing a suite of orthogonal analytical techniques, from spectroscopy for identity confirmation to chromatography for purity assessment, a detailed and trustworthy profile of the material can be established. This guide provides a framework for these essential analyses, emphasizing the importance of robust methodologies and adherence to international regulatory standards. The comparison with a similar chemical entity, 2,4-Dichloro-6-fluoro-3-hydroxybenzoic acid, further highlights the specificity and power of these characterization techniques. For any laboratory, the adoption of such a thorough approach is not merely good practice but a fundamental requirement for scientific integrity.

References

  • United States Pharmacopeia. General Chapter <621> Chromatography. USP-NF. Rockville, MD: United States Pharmacopeial Convention. [Link]

  • Agilent Technologies. (2023, April 15). Understanding the Latest Revisions to USP <621>. [Link]

  • European Directorate for the Quality of Medicines & HealthCare. European Pharmacopoeia (Ph. Eur.) Reference Standards. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • US Food and Drug Administration. (2009). Pharmaceutical Technology: Reference-Standard Material Qualification. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • GMP Navigator. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

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Validation

A Comparative Guide to In Vitro Assay Validation: A Case Study with 2,4-Dibromo-6-fluoro-3-hydroxybenzoic Acid Derivatives as Novel Kinase Inhibitors

For researchers, scientists, and drug development professionals, the rigorous validation of in vitro assays is paramount to ensure the reliability and reproducibility of experimental data. This guide provides an in-depth...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the rigorous validation of in vitro assays is paramount to ensure the reliability and reproducibility of experimental data. This guide provides an in-depth, experience-driven comparison of methodologies for validating an in vitro enzyme inhibition assay, using a hypothetical 2,4-Dibromo-6-fluoro-3-hydroxybenzoic acid derivative as a case study for a novel protein kinase inhibitor. The principles and protocols detailed herein are broadly applicable across various small molecule drug discovery campaigns.

Introduction: The Rationale for Halogenated Benzoic Acids in Drug Discovery

The incorporation of halogen atoms, particularly fluorine and bromine, is a well-established strategy in medicinal chemistry to modulate the physicochemical and pharmacokinetic properties of drug candidates.[1][2][3] Fluorine, with its high electronegativity and small size, can enhance metabolic stability, binding affinity, and cell permeability.[2][3][4] Bromine, on the other hand, can participate in halogen bonding, a significant non-covalent interaction that can improve ligand-target binding affinity.[1] The combination of these halogens on a 3-hydroxybenzoic acid scaffold, a known pharmacophore with diverse biological activities, presents a compelling starting point for the development of novel therapeutics.[5][6][7]

This guide will focus on the validation of an in vitro assay to characterize a hypothetical derivative, "DBFHBA-1," as an inhibitor of a protein kinase, a critical class of enzymes in cellular signaling and a major target for cancer therapy.

Comparative Analysis of In Vitro Kinase Inhibition Assays

The selection of an appropriate in vitro assay is the first critical step. Two commonly employed methods for characterizing enzyme inhibitors are fluorescence-based assays and Isothermal Titration Calorimetry (ITC).

FeatureFluorescence-Based AssayIsothermal Titration Calorimetry (ITC)
Principle Measures changes in fluorescence intensity, polarization, or resonance energy transfer upon substrate phosphorylation or inhibitor binding.[8][9]Directly measures the heat released or absorbed during an enzymatic reaction, providing a real-time measure of reaction rate.[10][11][12]
Throughput High-throughput, suitable for screening large compound libraries.[8]Lower throughput, more suited for detailed kinetic and thermodynamic characterization of lead compounds.[10][13]
Information Provides IC50 values and can be adapted for mechanism of action studies.[14][15]Provides a complete thermodynamic and kinetic profile, including Ki, ΔH, and ΔS, and can elucidate the mechanism of inhibition.[12][16]
Labeling Often requires fluorescently labeled substrates or antibodies.[8][14]Label-free, avoiding potential artifacts from labeling.[11][12]
Interference Susceptible to interference from fluorescent compounds or quenchers.Less susceptible to compound interference.
Sensitivity Generally very high.[8]Sensitivity is dependent on the enthalpy of the reaction.[11]

For our case study with DBFHBA-1, a fluorescence-based assay is an excellent choice for initial high-throughput screening and IC50 determination due to its sensitivity and scalability. ITC would then be a powerful secondary assay to validate hits and provide a deeper understanding of the binding thermodynamics and kinetics of our lead candidate.[10][16]

PART 1: Validation of a Fluorescence-Based Kinase Inhibition Assay for DBFHBA-1

The validation of an analytical method is the process by which it is established, by laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications. The International Council for Harmonisation (ICH) Q2(R1) guidelines provide a framework for this process.

Key Validation Parameters (ICH Q2(R1))

The following parameters are essential for validating an enzyme inhibition assay:

  • Specificity: The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

  • Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This includes repeatability and intermediate precision.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Experimental Workflow for Assay Validation

The following diagram illustrates the workflow for validating our fluorescence-based kinase inhibition assay for DBFHBA-1.

Assay_Validation_Workflow cluster_prep Preparation cluster_validation Validation Steps cluster_analysis Data Analysis A Reagent Preparation (Enzyme, Substrate, ATP, DBFHBA-1) B Assay Plate Preparation A->B C Specificity (Assay component checks) B->C D Linearity & Range (Enzyme & Substrate Titrations) C->D E Accuracy & Precision (Control Inhibitor & DBFHBA-1) D->E F Robustness (Varying Assay Conditions) E->F G IC50 Determination for DBFHBA-1 F->G H Statistical Analysis (Z'-factor, CV%) G->H

Caption: Workflow for the validation of a fluorescence-based kinase inhibition assay.

Detailed Step-by-Step Protocol

Materials:

  • Recombinant Protein Kinase

  • Fluorescently Labeled Peptide Substrate

  • Adenosine Triphosphate (ATP)

  • DBFHBA-1 (Test Inhibitor)

  • Known Kinase Inhibitor (Control)

  • Assay Buffer (e.g., Tris-HCl, MgCl2, DTT)

  • 384-well Microplates

  • Fluorescence Plate Reader

Protocol:

  • Specificity:

    • Run the assay with and without each component (enzyme, substrate, ATP) to ensure that the signal is dependent on the enzymatic reaction.

    • Test DBFHBA-1 in the absence of the enzyme to check for any intrinsic fluorescence or quenching effects at the assay wavelengths.

  • Linearity and Range:

    • Enzyme Titration: Perform the assay with varying concentrations of the kinase to determine the linear range of the enzyme concentration versus signal.

    • Substrate Titration: With a fixed enzyme concentration, titrate the fluorescently labeled substrate to determine the Michaelis-Menten constant (Km). For inhibition assays, a substrate concentration at or near the Km is often used.

  • Accuracy and Precision:

    • Repeatability (Intra-assay precision): Run the assay with a known control inhibitor and DBFHBA-1 at multiple concentrations in triplicate on the same plate. Calculate the mean, standard deviation, and coefficient of variation (CV%).

    • Intermediate Precision (Inter-assay precision): Repeat the experiment on three different days with freshly prepared reagents.

  • Robustness:

    • Introduce small, deliberate variations to the assay parameters, such as:

      • Incubation time (e.g., ± 10%)

      • Temperature (e.g., ± 2°C)

      • pH of the assay buffer (e.g., ± 0.2 units)

    • Analyze the impact of these changes on the assay results.

  • IC50 Determination:

    • Perform a dose-response experiment with DBFHBA-1, typically using a 10-point, 3-fold serial dilution.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Data Analysis and Acceptance Criteria
ParameterAcceptance Criteria
Z'-factor > 0.5 (for HTS)
Coefficient of Variation (CV%) < 15%
Signal to Background (S/B) > 3
Linearity (R²) > 0.98

PART 2: Comparative Method - Isothermal Titration Calorimetry (ITC)

ITC provides a powerful, label-free alternative for validating the inhibitory activity of DBFHBA-1.[11][12]

Conceptual Workflow for ITC-based Enzyme Inhibition Assay

ITC_Workflow cluster_prep_itc Preparation cluster_exp_itc Experiment cluster_analysis_itc Data Analysis I Prepare Enzyme in Cell K Single or Multiple Injections I->K J Prepare Substrate +/- Inhibitor in Syringe J->K L Measure Heat Flow K->L M Determine Kinetic Parameters (Km, Vmax) L->M N Determine Inhibition Constant (Ki) and Mechanism M->N

Caption: Workflow for an ITC-based enzyme inhibition assay.

Advantages of ITC for In-Depth Characterization
  • Direct Measurement: ITC directly measures the heat of the reaction, which is proportional to the reaction rate, providing a real-time kinetic measurement.[10][11]

  • Label-Free: This technique does not require modification of the substrate or enzyme, which can sometimes alter their properties.[12]

  • Comprehensive Data: A single ITC experiment can provide detailed information on the binding affinity (Ki), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the inhibitor-enzyme interaction.[16]

  • Mechanism of Action: ITC can readily distinguish between competitive, non-competitive, and uncompetitive inhibition by analyzing the changes in Km and Vmax in the presence of the inhibitor.[16]

Conclusion

The validation of in vitro assays is a critical component of the drug discovery process, ensuring the generation of high-quality, reliable data. By following established guidelines, such as ICH Q2(R1), researchers can have confidence in their results. The use of complementary techniques, such as fluorescence-based assays for initial screening and ITC for in-depth characterization, provides a robust strategy for advancing lead compounds like our hypothetical 2,4-Dibromo-6-fluoro-3-hydroxybenzoic acid derivative, DBFHBA-1. This dual approach allows for both high-throughput screening and a detailed mechanistic understanding of the drug-target interaction, ultimately facilitating the development of novel and effective therapeutics.

References

  • Isothermal Titration Calorimetry Enables Rapid Characterization of Enzyme Kinetics and Inhibition for the Human Soluble Epoxide Hydrolase. ACS Publications. [Link]

  • Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics. PubMed Central. [Link]

  • Calorimetry in the fast lane: The use of ITC for obtaining enzyme kinetic constants. Ichor Life Sciences. [Link]

  • Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics. PubMed. [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys. [Link]

  • Simple fluorescence-based detection of protein kinase A activity using a molecular beacon probe. PubMed Central. [Link]

  • Fluorescent Peptide Assays For Protein Kinases. PubMed Central. [Link]

  • Real-time monitoring of kinase activity using luminescent chemical probes. Wellcome. [Link]

  • Fluorescent Kinase Probes Enabling Identification and Dynamic Imaging of HER2(+) Cells. ACS Publications. [Link]

  • Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Royal Society of Chemistry. [Link]

  • Fluorinated Building Blocks in Drug Design: Why They Matter. Apollo Scientific. [Link]

  • Roles of Fluorine in Drug Design and Drug Action. Bentham Science. [Link]

  • Development and validation of CYP26A1 inhibition assay for high-throughput screening. PubMed. [Link]

  • Fluorine as a key element in modern drug discovery and development. LE STUDIUM. [Link]

  • Mechanism of Action Assays for Enzymes. NCBI Bookshelf. [Link]

  • Enzyme Activity Assay. Creative BioMart. [Link]

  • The Many Roles for Fluorine in Medicinal Chemistry. ACS Publications. [Link]

  • Lead compound validation A Enzymatic inhibition assay data for... ResearchGate. [Link]

  • Synthesis of Novel Phenylacetic Acid Derivatives With Halogenated Benzyl Subunit and Evaluation as Aldose Reductase Inhibitors. PubMed. [Link]

  • Benzoic Acid Derivatives with Trypanocidal Activity: Enzymatic Analysis and Molecular Docking Studies toward Trans-Sialidase. MDPI. [Link]

  • A Structure—Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives. PubMed Central. [Link]

  • US7968508B2 - Benzophenone or benzoic acid anilide derivatives containing carboxyl groups as enzyme stabilizers.
  • Tyrosinase inhibitory effect of benzoic acid derivatives and their structure-activity relationships. PubMed. [Link]

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